Indacaterol Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1000160-96-2 |
|---|---|
Molecular Formula |
C26H32N2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C24H28N2O3.C2H4O2/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;1-2(3)4/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1H3,(H,3,4)/t22-;/m0./s1 |
InChI Key |
HZHXFIDENGBQFQ-FTBISJDPSA-N |
Isomeric SMILES |
CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.CC(=O)O |
Other CAS No. |
1000160-96-2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Indacaterol Acetate on Bronchial Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol, administered as indacaterol acetate, is an ultra-long-acting β2-adrenergic agonist (ultra-LABA) that provides 24-hour bronchodilation with a rapid onset of action, making it a cornerstone in the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4] This technical guide delineates the molecular and cellular mechanism of action of indacaterol on bronchial smooth muscle, presenting key quantitative pharmacological data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Molecular Interaction with the β2-Adrenergic Receptor
Indacaterol exerts its therapeutic effect by acting as a high-efficacy agonist at the β2-adrenergic receptors, which are densely expressed on the surface of human airway smooth muscle cells.[3] The binding of indacaterol to these receptors initiates a cascade of intracellular events leading to bronchodilation.
Receptor Binding Affinity and Selectivity
Indacaterol exhibits a high affinity for the β2-adrenergic receptor and a functional selectivity over β1- and β3-adrenergic receptors. This selectivity is crucial for minimizing potential cardiovascular side effects associated with β1-receptor stimulation. In vitro studies have quantified the binding affinities and functional selectivity of indacaterol.
Table 1: Adrenergic Receptor Binding and Functional Selectivity of Indacaterol
| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Isoprenaline | Reference |
| β2-Adrenoceptor Binding Affinity (pKi) | 5.48 | - | - | - | - | |
| β1-Adrenoceptor Binding Affinity (pKi) | 7.36 | - | - | - | - | |
| Functional Selectivity (β2 vs β1) | >24-fold | Similar to Indacaterol | - | - | - | |
| Functional Selectivity (β2 vs β3) | >20-fold | Similar to Indacaterol | Similar to Indacaterol | - | - |
Intracellular Signaling Cascade
The binding of indacaterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. This initiates a well-defined signaling pathway culminating in the relaxation of the bronchial smooth muscle.
Activation of Adenylyl Cyclase and cAMP Production
The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a rapid and sustained increase in intracellular cAMP levels.
Protein Kinase A (PKA) Activation and Downstream Effects
Elevated cAMP levels activate cAMP-dependent protein kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. These effects collectively result in smooth muscle relaxation. The key downstream effects of PKA activation include:
-
Phosphorylation and inhibition of myosin light chain kinase (MLCK) , the enzyme responsible for phosphorylating myosin and enabling cross-bridge formation with actin.
-
Activation of myosin light chain phosphatase (MLCP) , which dephosphorylates myosin, leading to its inactivation.
-
Phosphorylation and opening of large-conductance calcium-activated potassium channels (BKCa) , leading to hyperpolarization of the cell membrane and closure of voltage-gated calcium channels.
-
Phosphorylation of phospholamban , which increases the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, enhancing calcium sequestration into the sarcoplasmic reticulum.
The following diagram illustrates the signaling pathway initiated by indacaterol.
Pharmacological Profile: Potency, Efficacy, and Duration of Action
Indacaterol is characterized by its high potency and intrinsic efficacy at the β2-adrenergic receptor, coupled with a rapid onset and ultra-long duration of action.
Potency and Intrinsic Efficacy
In vitro studies on isolated human bronchi have demonstrated the high potency and intrinsic efficacy of indacaterol in inducing smooth muscle relaxation.
Table 2: In Vitro Potency and Efficacy of Indacaterol on Isolated Human Bronchi
| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Reference |
| Potency (-logEC50) | 8.82 ± 0.41 | 9.84 ± 0.22 | 8.36 ± 0.16 | 8.43 ± 0.22 | |
| Maximal Relaxant Effect (Emax, % of isoprenaline) | 77 ± 5% | 94 ± 1% | 74 ± 4% | 84 ± 4% | |
| Intrinsic Efficacy (% of isoprenaline) | 73% | 90% | 38% | 47% |
Onset and Duration of Action
Indacaterol exhibits a rapid onset of action, comparable to that of short-acting β2-agonists, and a sustained 24-hour bronchodilator effect. This unique profile is attributed to its molecular properties and interactions with the cell membrane.
Table 3: In Vitro Onset and Duration of Action of Indacaterol on Isolated Human Bronchi
| Parameter | Indacaterol | Formoterol | Salmeterol | Salbutamol | Reference |
| Onset of Action (min) | 7.8 ± 0.7 | 5.8 ± 0.7 | 19.4 ± 4.3 | 11.0 ± 4.0 | |
| Duration of Action | >12 hours | 35.3 ± 8.8 min | >12 hours | 14.6 ± 3.7 min |
Molecular Basis for Long Duration of Action
The ultra-long duration of action of indacaterol is a key clinical feature. It is believed to result from a combination of factors, including its high lipophilicity and its interaction with lipid rafts within the plasma membrane of bronchial smooth muscle cells. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that can act as platforms for concentrating signaling molecules, including β2-adrenergic receptors. Indacaterol has a higher affinity for these lipid rafts compared to other LABAs, which may contribute to its prolonged presence at the receptor site.
The following diagram illustrates the proposed mechanism for indacaterol's long duration of action.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of indacaterol.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of indacaterol for adrenergic receptor subtypes.
-
Objective: To quantify the affinity of a test compound for a specific receptor.
-
Methodology:
-
Membrane Preparation: Membranes expressing the receptor of interest (e.g., from cells or tissues) are isolated by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177 for β-adrenoceptors) and varying concentrations of the unlabeled test compound (indacaterol).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
The workflow for a typical radioligand binding assay is depicted below.
cAMP Accumulation Assays
These functional assays measure the ability of indacaterol to stimulate cAMP production in cells.
-
Objective: To quantify the potency (EC50) and efficacy (Emax) of a β2-agonist in stimulating its primary second messenger.
-
Methodology:
-
Cell Culture: Human bronchial smooth muscle cells or other cell lines expressing the β2-adrenergic receptor are cultured in multi-well plates.
-
Stimulation: The cells are incubated with varying concentrations of indacaterol for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like Fluorescence Resonance Energy Transfer (FRET) or Enzyme Fragment Complementation (EFC).
-
Data Analysis: The data are used to construct a dose-response curve, from which the EC50 and Emax values are determined.
-
Isolated Organ Bath Experiments
These experiments directly measure the relaxant effect of indacaterol on bronchial smooth muscle tissue.
-
Objective: To assess the functional potency, efficacy, onset, and duration of action of a bronchodilator on intact airway tissue.
-
Methodology:
-
Tissue Preparation: Bronchial rings or strips are dissected from human or animal lungs and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.
-
Contraction: The tissues are pre-contracted with a spasmogen such as methacholine or histamine.
-
Drug Addition: Cumulative concentrations of indacaterol are added to the organ bath, and the resulting relaxation of the smooth muscle is recorded using a force transducer.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction, and a concentration-response curve is generated to determine the EC50 and Emax. The onset and duration of action can also be measured in this system.
-
Conclusion
The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process initiated by its selective and high-affinity binding to the β2-adrenergic receptor. This triggers a canonical Gs-protein-coupled signaling cascade, leading to a rapid and sustained increase in intracellular cAMP and subsequent activation of PKA. The downstream phosphorylation events orchestrated by PKA ultimately result in a potent and long-lasting relaxation of the airway smooth muscle. The unique pharmacological profile of indacaterol, particularly its ultra-long duration of action, is further attributed to its favorable molecular interactions with the lipid microenvironment of the cell membrane. A thorough understanding of this mechanism is fundamental for the continued development of novel and improved therapies for obstructive airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of indacaterol, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
The Genesis of a Long-Acting β2-Agonist: A Technical Guide to the Discovery and Synthesis of Indacaterol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and pharmacological profiling of Indacaterol, a novel, ultra-long-acting β2-adrenergic agonist (ultra-LABA) for the once-daily treatment of chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the medicinal chemistry efforts, structure-activity relationships (SAR), and key experimental protocols that led to the development of this significant therapeutic agent.
Discovery and Medicinal Chemistry
The development of Indacaterol was driven by the therapeutic need for a once-daily inhaled bronchodilator with a rapid onset of action and a favorable safety profile. The discovery process, initiated by Novartis, was rooted in a lipophilicity-based hypothesis.[1] The core structure of Indacaterol is a combination of an 8-hydroxyquinolin-2-one headgroup and a 2-aminoindan lipophilic tail.[2]
Systematic modifications of the 2-aminoindan moiety led to the identification of the 5,6-diethylindan analogue as a lead compound.[1] This substitution pattern was found to provide an optimal balance of potency and intrinsic efficacy at the human β2-adrenoceptor.[2] Further profiling of the (R)-enantiomer, Indacaterol, revealed its unique characteristics of a fast onset and an extended 24-hour duration of action, ultimately leading to its selection as a clinical candidate.[1]
Structure-Activity Relationship (SAR)
The SAR studies for the Indacaterol series focused on three key regions of the molecule: the 8-hydroxyquinolin-2-one headgroup, the ethanolamine linker, and the 5,6-diethyl-2-aminoindan tail.
-
8-Hydroxyquinolin-2-one Headgroup: This portion of the molecule is crucial for binding to the β2-adrenergic receptor and eliciting a functional response. Modifications to this group were systematically explored to optimize agonist activity.
-
Ethanolamine Linker: The stereochemistry of the hydroxyl group on the ethanolamine linker is critical for activity, with the (R)-enantiomer demonstrating significantly higher potency.
-
5,6-Diethyl-2-aminoindan Tail: The lipophilic nature of this group is a key determinant of the long duration of action. The symmetrical diethyl substitution at the 5 and 6 positions of the indan ring was found to be optimal for achieving the desired pharmacokinetic and pharmacodynamic profile. Studies on analogues revealed that an α-methyl aminoindane derivative was 25-fold more potent than Indacaterol.
Synthesis of Indacaterol
The synthesis of Indacaterol involves the coupling of two key intermediates: 8-benzyloxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one and 5,6-diethyl-2-aminoindan. This is followed by debenzylation to yield the final product.
Experimental Protocols: Synthesis
Synthesis of 5,6-diethyl-2-aminoindan
A multi-step synthesis starting from 2-aminoindan is employed:
-
Protection of the Amino Group: 2-aminoindan is reacted with ethyl trifluoroacetate to form N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide. This reaction is typically carried out in an organic solvent such as isopropyl acetate.
-
First Friedel-Crafts Acetylation: The protected aminoindan undergoes a regioselective Friedel-Crafts acetylation with acetyl halide in the presence of a Lewis acid to introduce an acetyl group.
-
First Reduction: The acetyl group is then reduced to an ethyl group via hydrogenation in the presence of a catalyst (e.g., Pd/C) to yield N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.
-
Second Friedel-Crafts Acetylation: A second Friedel-Crafts acetylation is performed to introduce another acetyl group, resulting in N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.
-
Second Reduction: The second acetyl group is reduced to an ethyl group through hydrogenation to give N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide.
-
Deprotection: The trifluoroacetyl protecting group is removed by hydrolysis in the presence of a base to afford 5,6-diethyl-2,3-dihydro-1H-inden-2-amine.
Synthesis of 8-hydroxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one
The synthesis of this key intermediate can be achieved through various routes, often starting from 8-hydroxyquinoline. One common approach involves:
-
Protection of the Hydroxyl Group: The hydroxyl group of 8-hydroxyquinoline is protected, for example, as a benzyl ether.
-
Introduction of the Side Chain: A two-carbon side chain is introduced at the 5-position, which is then converted to the epoxide. This can be achieved through reactions such as Friedel-Crafts acylation followed by reduction and subsequent epoxidation.
Final Assembly and Deprotection of Indacaterol
-
Coupling Reaction: 8-benzyloxy-5-((R)-2-oxiranyl)-1H-quinolin-2-one is reacted with 5,6-diethyl-2-aminoindan. The reaction mixture is heated in a suitable solvent like n-butanol.
-
Debenzylation: The resulting intermediate, 5-((R)-2-((5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-(benzyloxy)-1H-quinolin-2-one, is debenzylated via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst to yield Indacaterol.
-
Salt Formation: The free base of Indacaterol is then converted to its maleate salt by reacting it with maleic acid in a suitable solvent like isopropanol.
Pharmacological Profile
Indacaterol is a potent and selective β2-adrenergic receptor agonist with a rapid onset and ultra-long duration of action.
In Vitro Pharmacology
Table 1: In Vitro Potency and Efficacy of Indacaterol
| Parameter | Value | Species/Cell Line | Reference |
| pEC50 | 8.06 ± 0.02 | Human β2 adrenoceptor | |
| Emax (% of Isoprenaline) | 73 ± 1 | Human β2 adrenoceptor | |
| β1/β2 Selectivity | Similar to formoterol | Human adrenoceptors | |
| β3/β2 Selectivity | Similar to formoterol and salbutamol | Human adrenoceptors |
Experimental Protocols: In Vitro Assays
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl2, is used.
-
Radioligand: [125I]-Iodocyanopindolol is commonly used as the radioligand.
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of Indacaterol in a 96-well plate.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value determined from the competition binding curve.
cAMP Functional Assay
-
Cell Culture: CHO cells expressing the human β2-adrenergic receptor are cultured in appropriate media.
-
Procedure: Cells are incubated with varying concentrations of Indacaterol.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a commercially available assay kit, such as a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) are determined.
Isolated Guinea Pig Trachea Relaxation Assay
-
Tissue Preparation: Tracheal rings are isolated from male Dunkin-Hartley guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with an agent such as histamine or methacholine.
-
Procedure: Cumulative concentrations of Indacaterol are added to the organ bath, and the relaxation of the tracheal smooth muscle is measured isometrically.
-
Data Analysis: The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 (-log EC50) is calculated.
In Vivo Pharmacology
In vivo studies in animal models have confirmed the long duration of action and bronchoprotective effects of Indacaterol. In conscious guinea pigs, intratracheally administered Indacaterol provided bronchoprotection against 5-hydroxytryptamine-induced bronchoconstriction for at least 24 hours. In anesthetized rhesus monkeys, nebulized Indacaterol demonstrated prolonged bronchoprotection against methacholine-induced bronchoconstriction with a favorable cardiovascular safety profile.
Experimental Protocols: In Vivo Bronchoprotection Assay (Guinea Pig Model)
-
Animal Model: Conscious male Dunkin-Hartley guinea pigs are used.
-
Drug Administration: Indacaterol is administered intratracheally as a dry powder.
-
Challenge: At various time points after drug administration (e.g., up to 24 hours), the animals are challenged with an aerosol of a bronchoconstrictor, such as histamine or methacholine.
-
Measurement: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.
-
Data Analysis: The protective effect of Indacaterol is determined by the inhibition of the bronchoconstrictor response compared to a vehicle-treated control group.
Pharmacokinetics and Metabolism
Indacaterol is rapidly absorbed following inhalation, with a median time to peak serum concentration of approximately 15 minutes. It exhibits a long terminal half-life ranging from 40 to 56 hours, which supports its once-daily dosing regimen. Indacaterol is primarily metabolized in the liver, mainly through the UGT1A1 and CYP3A4 pathways. The metabolites are excreted predominantly via the feces.
Table 2: Pharmacokinetic Properties of Indacaterol
| Parameter | Value | Reference |
| Tmax (median) | ~15 minutes | |
| Terminal Half-life | 40 - 56 hours | |
| Effective Half-life | 40 - 56 hours | |
| Primary Metabolism | UGT1A1, CYP3A4 | |
| Primary Route of Excretion | Feces |
Clinical Efficacy
Clinical trials have demonstrated that once-daily inhaled Indacaterol is an effective and well-tolerated bronchodilator for the treatment of COPD. It has been shown to significantly improve lung function (as measured by FEV1), reduce breathlessness, and improve health-related quality of life in patients with moderate-to-severe COPD. Comparative studies have shown that Indacaterol has a similar efficacy to the long-acting muscarinic antagonist (LAMA) tiotropium and superior efficacy to the twice-daily LABAs salmeterol and formoterol.
Signaling Pathway and Workflow Diagrams
β2-Adrenergic Receptor Signaling Pathway
Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Cascade.
Experimental Workflow: In Vitro Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay to determine the affinity of Indacaterol for the β2-adrenergic receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Isolated Guinea Pig Trachea Assay
This diagram outlines the key steps in assessing the relaxant effects of Indacaterol on isolated guinea pig tracheal tissue.
References
Preclinical Pharmacological Profile of Indacaterol Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol, as indacaterol acetate, is an inhaled ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) developed for the once-daily maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) and asthma.[1] Its unique pharmacological profile, characterized by a rapid onset and a 24-hour duration of action, distinguishes it from other long-acting β2-agonists.[2] This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound, focusing on its mechanism of action, receptor binding and functional activity, selectivity, pharmacokinetics, and safety pharmacology based on available preclinical studies.
Mechanism of Action
Indacaterol is a potent and selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of β2-adrenergic receptors, which are predominantly located in the bronchial smooth muscle of the airways.
Signaling Pathway
Activation of the β2-adrenergic receptor by indacaterol initiates a downstream signaling cascade mediated by the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the relaxation of airway smooth muscle and bronchodilation.[2]
References
In Vitro Characterization of Indacaterol's β2-Adrenergic Receptor Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of Indacaterol, a long-acting β2-adrenergic receptor (β2-AR) agonist. The document focuses on its binding affinity, functional potency, and signaling pathways, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes and workflows.
Introduction
Indacaterol is a cornerstone in the management of chronic obstructive pulmonary disease (COPD), exerting its therapeutic effect through agonism at the β2-adrenergic receptor. This G-protein coupled receptor (GPCR) is predominantly expressed in the smooth muscle of the airways. Activation of the β2-AR by an agonist like Indacaterol initiates a signaling cascade that leads to bronchodilation. A comprehensive understanding of Indacaterol's in vitro pharmacological profile is crucial for both basic research and the development of novel respiratory therapeutics.
Quantitative Pharmacological Data
The in vitro activity of Indacaterol at the human β2-adrenergic receptor has been extensively characterized through various assays. The following tables summarize key quantitative parameters, including binding affinity (pKi), functional potency (pEC50), and efficacy (Emax), as well as its selectivity for the β2-AR over other β-adrenoceptor subtypes.
Table 1: Binding Affinity of Indacaterol for Human β-Adrenergic Receptors
| Ligand | Receptor Subtype | pKi | Cell Line/Tissue | Reference |
| Indacaterol | β2-Adrenoceptor | 5.48 | Recombinant | [1] |
| Indacaterol | β1-Adrenoceptor | 7.36 | Recombinant | [1] |
Note: The reported pKi of 5.48 for the β2-adrenoceptor appears atypically low for a potent agonist and may warrant further investigation or comparison with data from other sources.
Table 2: Functional Potency and Efficacy of Indacaterol at the Human β2-Adrenergic Receptor
| Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| cAMP Accumulation | pEC50 | 8.67 ± 0.24 | CHO-K1 cells (low expression) | [2] |
| cAMP Accumulation | pEC50 | 10.18 ± 0.21 | CHO-K1 cells (high expression, GQVT variant) | [2] |
| Relaxation at Resting Tone | -logEC50 | 8.82 ± 0.41 | Isolated Human Bronchi | [3] |
| Inhibition of EFS-induced Contraction | -logIC50 | 6.96 ± 0.13 | Isolated Human Bronchi | |
| Inhibition of IgE-mediated Histamine Release | pIC50 | 9.4 ± 0.2 | Human Lung Mast Cells | |
| Relaxation at Resting Tone | Emax (% of Isoprenaline) | 77 ± 5% | Isolated Human Bronchi | |
| Inhibition of IgE-mediated Histamine Release | Intrinsic Activity (vs. Isoprenaline) | 1.03 ± 0.06 | Human Lung Mast Cells |
Table 3: Selectivity of Indacaterol for Human β-Adrenoceptor Subtypes
| Parameter | Selectivity Ratio (β1/β2) | Selectivity Ratio (β3/β2) | Reference |
| Functional Agonist Activity | >24-fold | >20-fold | |
| Antagonism (pKB) | - | - |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by Indacaterol initiates a well-characterized signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a competition binding assay, a radiolabeled ligand with known affinity and the unlabeled test compound (Indacaterol) compete for binding to the receptor. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's inhibitory constant (Ki).
Experimental Workflow: HTRF cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a common method to quantify the functional response to β2-AR agonism. This competitive immunoassay measures the accumulation of intracellular cAMP following receptor stimulation. An increase in cellular cAMP produced in response to Indacaterol leads to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP present.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of Indacaterol for the human β2-adrenergic receptor.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human β2-AR.
-
Radioligand: [³H]-CGP12177 or [¹²⁵I]-Iodocyanopindolol.
-
Unlabeled Indacaterol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
GF/C filter plates pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail.
-
96-well microplates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-selective antagonist (e.g., propranolol) for non-specific binding.
-
50 µL of varying concentrations of unlabeled Indacaterol.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through the GF/C filter plate using a filter manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HTRF cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Indacaterol in stimulating cAMP production.
Materials:
-
Cells stably expressing the human β2-AR (e.g., CHO-K1, HEK293).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Indacaterol.
-
Forskolin (as a positive control).
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Addition: Prepare serial dilutions of Indacaterol in assay buffer. Remove the culture medium from the cells and add the Indacaterol dilutions. Include a vehicle control and a positive control (e.g., isoprenaline or forskolin).
-
Cell Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle control. Plot the normalized response against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of Gs protein coupled to the β2-AR by Indacaterol.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human β2-AR and Gs protein.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
GDP.
-
Indacaterol.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GF/C filter plates pre-soaked in water.
-
Scintillation cocktail.
-
96-well microplates.
-
Filter manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of varying concentrations of Indacaterol.
-
50 µL of the membrane preparation.
-
50 µL of GDP (final concentration typically 1-10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through the GF/C filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the specific binding (as a percentage of the maximal response to a full agonist) against the logarithm of the Indacaterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
This technical guide has summarized the key in vitro pharmacological characteristics of Indacaterol's agonism at the β2-adrenergic receptor. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer a comprehensive resource for researchers in the field of respiratory drug discovery and development. The high potency, efficacy, and selectivity of Indacaterol at the β2-AR, as demonstrated by these in vitro assays, underpin its clinical utility as a long-acting bronchodilator.
References
The Role of Indacaterol Acetate in Cyclic AMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol acetate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms of indacaterol, focusing on its interaction with the β2-adrenergic receptor and the subsequent activation of intracellular signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of respiratory pharmacology and drug development.
Introduction
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that regulates a myriad of physiological processes, including smooth muscle relaxation, inflammation, and cellular proliferation. In the context of respiratory diseases, the modulation of cAMP levels in airway smooth muscle cells is a cornerstone of bronchodilator therapy. This compound, as a potent and selective β2-adrenergic receptor agonist, leverages this pathway to alleviate bronchoconstriction. This guide will dissect the intricate steps of indacaterol-mediated cAMP signaling, from receptor binding to downstream effector activation.
Mechanism of Action of this compound
This compound exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells. This interaction initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[1][2][3]
Quantitative Analysis of this compound's Activity
The potency and efficacy of this compound in modulating the cAMP signaling pathway have been quantified through various in vitro assays. These studies provide crucial data for understanding its pharmacological profile.
| Parameter | Value | Assay System | Reference |
| pKi (β2 Receptor) | 5.48 | Radioligand Binding Assay | [2] |
| pKi (β1 Receptor) | 7.36 | Radioligand Binding Assay | [2] |
| pEC50 (cAMP) | 8.67 ± 0.24 | HTRF cAMP Assay (CHO-K1 cells, human β2-AR) | |
| EC50 (Relaxation) | 5 ± 1 (pEC50) | Isolated Guinea Pig Tracheal Rings |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the cAMP signaling pathway.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol is for determining the binding affinity (Ki) of indacaterol for the β2-adrenergic receptor using a competitive radioligand binding assay with [3H]-CGP12177.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-CGP12177.
-
Non-specific binding control: Propranolol (10 µM).
-
This compound.
-
Glass fiber filters (GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest CHO-K1 cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-CGP12177 (at a final concentration near its Kd), 50 µL of either vehicle, varying concentrations of indacaterol, or propranolol for non-specific binding.
-
Add 100 µL of the membrane preparation to initiate the binding reaction.
-
Incubate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the indacaterol concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.
-
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes the measurement of cAMP accumulation in response to indacaterol stimulation in CHO-K1 cells expressing the human β2-adrenergic receptor.
Materials:
-
CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium.
-
Stimulation buffer.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
This compound.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1 cells to 80-90% confluency.
-
Harvest the cells and resuspend in stimulation buffer to the desired cell density.
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of indacaterol at various concentrations (or vehicle for control).
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 solution to each well.
-
Add 5 µL of anti-cAMP cryptate solution to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Detection:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the indacaterol concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Isolated Organ Bath Assay for Bronchial Smooth Muscle Relaxation
This protocol details the assessment of the functional relaxant effect of indacaterol on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).
-
Methacholine (contractile agent).
-
This compound.
-
Isolated organ bath system with isometric force transducers.
-
Carbogen gas (95% O2, 5% CO2).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Clean the trachea of adhering connective tissue and cut into rings (2-3 mm wide).
-
Suspend the tracheal rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of methacholine (e.g., 1 µM).
-
-
Relaxation Assay:
-
Once a stable contraction plateau is reached, add cumulative concentrations of indacaterol to the organ bath.
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by methacholine.
-
Plot the percentage of relaxation against the logarithm of the indacaterol concentration to generate a concentration-response curve.
-
Determine the EC50 value from the curve.
-
Downstream Effects of cAMP Signaling
The activation of PKA by cAMP initiates a phosphorylation cascade that leads to the relaxation of airway smooth muscle. Key substrates of PKA include myosin light chain kinase (MLCK), which is inhibited upon phosphorylation, and various ion channels that regulate intracellular calcium levels. The net effect is a decrease in the phosphorylation of myosin light chain and a reduction in the contractile force of the smooth muscle.
References
- 1. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Indacaterol in COPD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for Indacaterol, a long-acting beta2-adrenergic agonist (LABA), in the treatment of Chronic Obstructive Pulmonary Disease (COPD). This document focuses on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to support further research and development in respiratory medicine.
Mechanism of Action
Indacaterol functions as a selective beta2-adrenergic agonist.[1][2] Upon inhalation, it stimulates beta2-adrenergic receptors located on the smooth muscle cells of the airways.[1][3] This activation triggers a cascade of intracellular events, primarily the activation of adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow in patients with COPD. In vitro studies have demonstrated that indacaterol exhibits a high affinity for lipid raft domains within the airway membrane, which contributes to its long duration of action, allowing for once-daily dosing.
Early-Phase Clinical Trial Data
Numerous early-phase clinical trials have evaluated the efficacy, safety, and pharmacokinetic profile of indacaterol in patients with moderate-to-severe COPD. Below are summaries of key quantitative data from these studies, presented for comparative analysis.
Efficacy Data: Forced Expiratory Volume in 1 second (FEV1)
A primary endpoint in COPD clinical trials is the measurement of trough FEV1, which assesses the long-acting effects of the bronchodilator.
| Study (Trial ID) | Treatment Arms | Duration | Mean Change from Baseline in Trough FEV1 (L) | Comparator | p-value |
| INHANCE (NCT00634359) | Indacaterol 150 µg once daily | 26 weeks | 0.18 | Placebo | <0.001 |
| Indacaterol 300 µg once daily | 26 weeks | 0.18 | Placebo | <0.001 | |
| Tiotropium 18 µg once daily (open-label) | 26 weeks | 0.14 | Placebo | <0.001 | |
| INTIME (NCT00615459) | Indacaterol 150 µg once daily | 14 days | 0.17 | Placebo | <0.001 |
| Indacaterol 300 µg once daily | 14 days | 0.15 | Placebo | <0.001 | |
| Tiotropium 18 µg once daily | 14 days | 0.13 | Placebo | <0.001 | |
| INSIST (NCT00828458) | Indacaterol 150 µg once daily | 12 weeks | 0.18 | Salmeterol 50 µg twice daily | <0.05 |
| INLIGHT-2 | Indacaterol 150 µg once daily | 12 weeks | 0.14 | Salmeterol 50 µg twice daily | <0.001 |
Onset of Action
The rapid onset of action is a crucial characteristic for patient-reported symptom relief.
| Study (Trial ID) | Treatment Arms | Time Point | Mean FEV1 Improvement from Baseline (L) | Comparator | p-value |
| INTIME (NCT00615459) | Indacaterol 150 µg once daily | 5 minutes post-dose (Day 1) | 0.12 | Placebo | <0.001 |
| Indacaterol 300 µg once daily | 5 minutes post-dose (Day 1) | 0.13 | Placebo | <0.001 | |
| Tiotropium 18 µg once daily | 5 minutes post-dose (Day 1) | 0.04 | Placebo | NS |
Safety and Tolerability
The safety profile of Indacaterol has been extensively studied. The following table summarizes the incidence of common adverse events.
| Study (Pooled Analysis) | Indacaterol 150 µg (n=2611) | Indacaterol 300 µg (n=1157) | Placebo (n=2012) | Salmeterol 50 µg (n=895) | Tiotropium 18 µg (n=1214) |
| Any Adverse Event (%) | 63.8 | 65.5 | 60.5 | 64.9 | 62.9 |
| Nasopharyngitis (%) | 9.0 | 8.1 | 7.9 | 10.1 | 7.8 |
| Headache (%) | 5.7 | 6.0 | 5.3 | 6.3 | 4.8 |
| Cough (%) | 4.9 | 6.6 | 3.5 | 3.6 | 4.3 |
| COPD Exacerbation (%) | 17.9 | 17.5 | 23.0 | 18.3 | 17.3 |
| Serious Adverse Events (%) | 10.4 | 12.3 | 10.5 | 11.2 | 11.0 |
Experimental Protocols
The following sections detail the methodologies of key early-phase clinical trials for Indacaterol.
INHANCE Study (Adaptive Seamless Design)
The INHANCE study utilized an innovative adaptive seamless design to combine dose-finding (Phase IIb) and confirmation of efficacy and safety (Phase III) into a single trial.
-
Study Design: A multicenter, double-blind, randomized, placebo- and active-controlled, parallel-group study with two stages.
-
Stage 1 (14 days): Dose-finding stage with seven treatment arms: Indacaterol (75, 150, 300, and 600 µg once daily), formoterol (12 µg twice daily), open-label tiotropium (18 µg once daily), and placebo. An independent data monitoring committee selected two indacaterol doses to proceed to Stage 2 based on predefined efficacy and safety criteria.
-
Stage 2 (26 weeks): The selected indacaterol doses (150 µg and 300 µg) were compared with placebo and open-label tiotropium.
-
-
Patient Population: Patients with moderate-to-severe COPD.
-
Primary Efficacy Endpoint: Trough FEV1 at Week 12.
-
Secondary Endpoints: FEV1 area under the curve (AUC) from 1 to 4 hours post-dose, health status (St. George's Respiratory Questionnaire - SGRQ), and safety assessments.
INTIME Study (Crossover Design)
The INTIME study was designed to provide a direct comparison of the bronchodilator efficacy of indacaterol with tiotropium.
-
Study Design: A randomized, double-blind, multi-dose, three-period, incomplete-block, crossover study. Patients received three of the four following treatments, each for 14 days, separated by a 14-day washout period:
-
Indacaterol 150 µg once daily
-
Indacaterol 300 µg once daily
-
Tiotropium 18 µg once daily
-
Placebo
-
-
Patient Population: Patients with moderate-to-severe COPD.
-
Primary Efficacy Endpoint: Trough FEV1 at 24 hours post-dose after 14 days of treatment. The study was powered to demonstrate the non-inferiority of indacaterol to tiotropium for this endpoint.
-
Secondary Endpoints: FEV1 at 5 minutes post-dose on Day 1 to assess the onset of action, and safety and tolerability.
Conclusion
The early-phase clinical trials for Indacaterol have consistently demonstrated its efficacy in providing rapid and sustained 24-hour bronchodilation in patients with COPD. The data indicate that both 150 µg and 300 µg once-daily doses of indacaterol are superior to placebo and at least as effective as tiotropium in improving lung function. Furthermore, indacaterol has shown a faster onset of action compared to tiotropium. The safety and tolerability profile of indacaterol is favorable and consistent with the beta2-agonist drug class. The innovative adaptive seamless design of the INHANCE trial highlights a more efficient approach to drug development, combining dose-finding and confirmatory stages. These findings have established indacaterol as a valuable therapeutic option for the maintenance treatment of COPD.
References
Indacaterol Acetate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol Acetate is a potent and long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions, primarily asthma.[1] Its efficacy stems from its specific molecular structure and chemical properties that govern its interaction with the β2-adrenergic receptor, leading to bronchodilation. This technical guide provides an in-depth analysis of the molecular and chemical characteristics of this compound, its mechanism of action, and detailed experimental protocols for its characterization.
Molecular Structure and Chemical Properties
This compound is the acetate salt of Indacaterol. The core structure of Indacaterol is a chiral molecule, with the (R)-enantiomer being the active component.
Chemical Name: (R)-5-(2-((5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one acetate
Synonyms: Indacaterol Acetic, QAB149[1]
| Property | Value | Source |
| CAS Number | 1000160-96-2 | --INVALID-LINK-- |
| Molecular Formula | C26H32N2O5 | --INVALID-LINK-- |
| Molecular Weight | 452.55 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO and Dimethyl Formamide (DMF). Sparingly soluble in aqueous buffers. | --INVALID-LINK-- |
Mechanism of Action
This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways.
Upon binding to the β2-adrenergic receptor, Indacaterol initiates a signaling cascade. This involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle, a process known as bronchodilation. This relaxation of the airways makes it easier for air to flow in and out of the lungs, alleviating symptoms of asthma such as wheezing and shortness of breath.[1]
References
Indacaterol: Exploring Therapeutic Frontiers Beyond Obstructive Airway Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA), is a well-established maintenance bronchodilator for chronic obstructive pulmonary disease (COPD) and asthma.[1] Its pharmacological profile, characterized by a rapid onset and 24-hour duration of action, is primarily attributed to its high affinity for β2-adrenoceptors in airway smooth muscle, leading to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent bronchodilation.[2][3] However, emerging preclinical and clinical evidence suggests that the therapeutic potential of indacaterol may extend beyond its current indications. This technical guide delves into the core scientific data underpinning these novel applications, with a focus on its cardiovascular effects, particularly in heart failure, and its intrinsic anti-inflammatory properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are provided to support further research and development in these promising new areas.
Core Mechanism of Action: β2-Adrenergic Receptor Signaling
Indacaterol exerts its primary effect through the stimulation of β2-adrenergic receptors, which are G-protein coupled receptors.[2] Upon agonist binding, a conformational change in the receptor activates the associated Gs protein, leading to the dissociation of its α-subunit. This subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets in airway smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.
Potential Application in Heart Failure
Recent clinical investigations have explored the effects of indacaterol in patients with stable chronic heart failure (HF). The rationale stems from the understanding that β-blocker therapy, a cornerstone of HF treatment, can sometimes have extracardiac effects, including on the lungs. A study investigated whether stimulating alveolar β2-receptors with indacaterol could mitigate some of these effects and prove safe in this patient population.
Experimental Protocol: A Randomized, Double-Blind, Crossover Study in HF Patients
A single-center, randomized, double-blind, placebo-controlled, crossover study was conducted on 44 stable HF patients already receiving β-blocker therapy (either carvedilol or bisoprolol).
-
Patient Population: Stable heart failure patients. Key inclusion criteria included a left ventricular ejection fraction ≤ 40% and treatment with carvedilol or bisoprolol for at least three months. Exclusion criteria included recent acute coronary syndrome, severe arrhythmias, and uncontrolled diabetes.
-
Study Design: Patients were randomized on a 1:1 basis to receive either inhaled indacaterol or a placebo for a two-month period. Following this, there was a washout period before patients were crossed over to the alternate treatment for another two months.
-
Intervention: Inhaled indacaterol at a standard therapeutic dose.
-
Primary Endpoints: The primary endpoints focused on the change in lung diffusion capacity for carbon monoxide (DLCO) and the overall safety of indacaterol in this patient group.
-
Key Assessments:
-
Pulmonary Function: Spirometry (FEV1, VC) and lung diffusion (DLCO).
-
Cardiovascular Safety: 12-lead ECG, 24-hour Holter monitoring, and blood chemistry.
-
Exercise Performance: Cardiopulmonary exercise testing to measure peak oxygen consumption (VO2) and ventilatory efficiency (VE/VCO2 slope).
-
Sleep Respiratory Behavior: Nocturnal cardiorespiratory monitoring.
-
Quantitative Data Summary
The study found that inhaled indacaterol was well-tolerated in heart failure patients and did not significantly influence lung diffusion. However, it did reveal some potentially beneficial effects, particularly in patients treated with the β1-selective blocker, bisoprolol.
| Parameter | Indacaterol Group | Placebo Group | p-value | Notes |
| Overall Population | ||||
| Max HR (24h Holter, bpm) | Higher | Lower | Significant | Indacaterol was associated with a statistically significant higher maximum heart rate. |
| VE/VCO2 slope | 29.8 ± 6.2 | 28.5 ± 5.6 | < 0.0001 | Indacaterol increased the ventilation response to exercise. |
| Maximal PETCO2 (mmHg) | 36.7 ± 5.5 | 37.7 ± 5.8 | < 0.02 | |
| Carvedilol Subgroup | ||||
| Peak Heart Rate (bpm) | 119 ± 34 | 113 ± 30 | Significant | |
| Hypopnea Events (events/hour) | 3.8 | 5.8 | Significant | Indacaterol was associated with a lower prevalence of hypopnea during sleep. |
Data extracted from a study on indacaterol in heart failure patients.
Anti-Inflammatory Properties of Indacaterol
Beyond its bronchodilatory effects, indacaterol has demonstrated anti-inflammatory properties in preclinical models. This suggests a potential role in modulating the inflammatory cascades that are characteristic of various respiratory diseases.
Experimental Protocol: In Vitro Analysis of Human Neutrophil Activity
An in vitro study compared the effects of indacaterol, formoterol (a long-acting β2-agonist), and salbutamol (a short-acting β2-agonist) on the pro-inflammatory activities of human neutrophils.
-
Cell Type: Human neutrophils isolated from the peripheral blood of healthy adult volunteers.
-
Stimulants: Neutrophils were activated with either N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) or platelet-activating factor (PAF).
-
Intervention: The activated neutrophils were treated with varying concentrations (1-1000 nM) of indacaterol, formoterol, or salbutamol.
-
Key Assessments:
-
Reactive Oxygen Species (ROS) Generation: Measured using chemiluminescence.
-
Leukotriene B4 (LTB4) Generation: Quantified by ELISA.
-
Elastase Release: Assessed using a colorimetric assay.
-
β2-Integrin (CR3) Expression: Analyzed by flow cytometry.
-
Intracellular Signaling: Measurement of intracellular cAMP and cytosolic Ca2+ concentrations.
-
Quantitative Data Summary
Indacaterol and formoterol demonstrated significant, dose-dependent inhibition of all measured pro-inflammatory activities of neutrophils, while salbutamol was considerably less effective.
| Pro-inflammatory Activity | Indacaterol (at 1-10 nM) | Formoterol (at 1-10 nM) | Salbutamol (at 100 nM and higher) |
| ROS Generation | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |
| LTB4 Generation | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |
| Elastase Release | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |
| CR3 Expression | Significant Inhibition (p < 0.05) | Equivalent, Significant Inhibition (p < 0.05) | Less Effective (p < 0.05) |
| Intracellular cAMP | Elevated | Elevated | - |
| Cytosolic Ca2+ Clearance | Accelerated | Accelerated | - |
Summary of in vitro anti-inflammatory effects of β2-agonists on human neutrophils.
Other Potential Applications: A Horizon of Possibilities
While robust clinical data is still needed, the mechanism of action of indacaterol suggests potential utility in other conditions characterized by bronchoconstriction or inflammation.
-
Cystic Fibrosis (CF): Bronchodilators are often used in CF to open airways, which may help other inhaled medications work more effectively. However, there is currently insufficient evidence to specifically recommend long-acting beta-agonists like indacaterol for this indication. Further research is warranted to explore its potential benefits in this patient population.
-
Non-CF Bronchiectasis: Similar to cystic fibrosis, bronchiectasis involves airway damage and mucus buildup. While bronchodilators are used, the specific role and benefit of indacaterol in this condition have not been extensively studied.
Conclusion and Future Directions
The available data, particularly from the study in heart failure patients and the in vitro anti-inflammatory research, provide a compelling rationale for the continued investigation of indacaterol beyond its established indications. The favorable cardiovascular safety profile observed in large-scale COPD trials further supports the exploration of its use in patients with comorbidities.
Future research should focus on:
-
Larger, multicenter clinical trials to confirm the safety and efficacy of indacaterol in heart failure, particularly in specific patient subgroups.
-
In vivo studies to validate the anti-inflammatory effects of indacaterol and elucidate the clinical relevance of these findings.
-
Well-designed clinical trials to assess the potential benefits of indacaterol in patient populations with cystic fibrosis and non-CF bronchiectasis.
By systematically exploring these avenues, the full therapeutic potential of indacaterol may be realized, offering new treatment paradigms for a broader range of patients.
References
The significance of Indacaterol as an ultra-long-acting beta-agonist (ultra-LABA)
An In-depth Technical Guide to the Significance of Indacaterol as an Ultra-Long-Acting Beta-Agonist (ultra-LABA)
Executive Summary
Indacaterol is a novel, inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) approved for the once-daily maintenance treatment of airflow obstruction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2] Its clinical significance is defined by a unique pharmacological profile that combines a rapid onset of action, comparable to short-acting β2-agonists, with a sustained 24-hour bronchodilatory effect.[3][4] This profile is underpinned by its high intrinsic efficacy and a distinct molecular interaction with lipid rafts within the cell membrane, which creates a drug depot for prolonged receptor activation.[1] Extensive clinical trials have demonstrated its superiority or non-inferiority to other long-acting bronchodilators in improving lung function and patient-reported outcomes, coupled with a well-tolerated safety profile. This document provides a detailed technical overview of Indacaterol's mechanism of action, pharmacological properties, clinical efficacy, and safety, along with methodologies for key evaluative experiments.
Molecular Mechanism of Action
Indacaterol exerts its therapeutic effect via selective agonism of the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.
1.1. β2-Adrenergic Receptor Signaling Pathway
As a full agonist, Indacaterol binds to the β2-AR, inducing a conformational change that activates the associated stimulatory G-protein (Gs). The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular targets, culminating in the sequestration of intracellular calcium and the relaxation of bronchial smooth muscle, leading to bronchodilation.
1.2. The "Lipid Raft" Hypothesis for Ultra-Long Duration
The 24-hour duration of action distinguishing Indacaterol as an "ultra-LABA" is not solely due to its receptor binding affinity but is strongly attributed to its interaction with the cell membrane. Specifically, Indacaterol's high lipophilicity drives its partitioning into specialized microdomains of the plasma membrane known as lipid rafts. These rafts are enriched in cholesterol and sphingolipids and serve as platforms for concentrating signaling components.
Indacaterol exhibits a twofold greater affinity for these lipid rafts compared to the LABA salmeterol. This creates a localized "depot" of the drug within the membrane, from which molecules can slowly diffuse to bind with and activate nearby β2-ARs. This slow dissociation from the membrane microdomain ensures a sustained receptor activation and prolonged bronchodilation.
Pharmacological and Pharmacokinetic Profile
Indacaterol's clinical performance is a direct result of its distinct pharmacological and pharmacokinetic properties.
2.1. Pharmacological Characteristics
Indacaterol is a potent and highly selective β2-AR agonist. It acts as a full agonist, possessing high intrinsic efficacy, which contributes to its rapid onset of action.
| Parameter | Value / Description | Reference |
| Receptor Target | β2-Adrenergic Receptor | |
| Agonist Activity | Full Agonist | |
| Receptor Selectivity | >24-fold for β2 vs. β1; >20-fold for β2 vs. β3 | |
| Intrinsic Activity | High; 35% more agonist activity than salmeterol | |
| Onset of Action | ~5 minutes | |
| Duration of Action | ~24 hours |
2.2. Pharmacokinetic Properties
Following inhalation, Indacaterol is rapidly absorbed with a predictable pharmacokinetic profile that supports once-daily dosing.
| PK Parameter | Value / Description | Reference |
| Time to Peak (Tmax) | ~15 minutes post-inhalation | |
| Absolute Bioavailability | 43-45% | |
| Volume of Distribution (Vz) | 2,361–2,557 L (indicating extensive tissue distribution) | |
| Plasma Protein Binding | 94.1–96.2% | |
| Metabolism | Primarily via UGT1A1 with minor contributions from CYP3A4, CYP1A1, CYP2D6 | |
| Primary Excretion Route | Feces (~54% as unchanged drug) | |
| Effective Half-Life (t½) | 40–52 hours |
Clinical Efficacy in COPD
A robust body of evidence from numerous randomized controlled trials (RCTs) and network meta-analyses confirms the clinical efficacy of Indacaterol in patients with moderate-to-severe COPD.
3.1. Lung Function Improvement
Indacaterol provides statistically significant and clinically meaningful improvements in lung function, measured as the change from baseline in trough forced expiratory volume in 1 second (FEV1).
| Indacaterol Dose (once daily) | Comparator | Mean Difference in Trough FEV1 (at 12-24 weeks) | Reference |
| 150 µg & 300 µg | Placebo | Significant improvement | |
| 150 µg & 300 µg | Salmeterol (50 µg BID) | Superior | |
| 150 µg & 300 µg | Formoterol (12 µg BID) | Superior | |
| 75 µg | Olodaterol (5 µg & 10 µg OD) | Superior | |
| 150 µg | Tiotropium (18 µg OD) | Non-inferior / Similar |
3.2. Patient-Reported Outcomes and Exacerbation Rates
Beyond lung function, Indacaterol demonstrates significant benefits in key patient-reported outcomes, including breathlessness and health-related quality of life.
| Outcome Measure | Indacaterol Dose | Result vs. Comparators (Salmeterol, Formoterol, Tiotropium) | Reference |
| Transition Dyspnea Index (TDI) | 150 µg & 300 µg | Greater improvement in breathlessness | |
| St. George's Resp. Questionnaire (SGRQ) | 150 µg & 300 µg | Greater chance of clinically relevant improvement in quality of life | |
| COPD Exacerbation Rate | 150 µg & 300 µg | Significantly reduced versus placebo; prolonged time to first exacerbation | |
| Rescue Medication Use | 150 µg & 300 µg | Significantly fewer puffs/day needed |
Safety and Tolerability Profile
Pooled data from extensive clinical trials have established a favorable safety and tolerability profile for Indacaterol, consistent with the LABA class.
| Adverse Event (AE) Category | Incidence / Finding | Reference |
| Most Common AEs | COPD worsening, nasopharyngitis, headache, cough. Most were mild to moderate. | |
| Post-inhalation Cough | Occurs in a notable proportion of patients; typically transient (<15 seconds) and does not lead to discontinuation. | |
| Serious AEs (Respiratory) | Risk of hospitalization, intubation, or death not significantly increased vs. placebo. | |
| Cardiovascular Events (MACE) | Hazard ratio < 1.0 for all doses vs. placebo. | |
| Systemic β2-Effects | Rare instances of notable changes in plasma potassium, blood glucose, or QTc interval. |
Key Experimental Methodologies
The characterization of Indacaterol relies on standardized in-vitro and cellular assays.
5.1. Radioligand Receptor Binding Assay
This assay quantifies the affinity (Kd) of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line recombinantly expressing the human β2-AR or from tissue homogenates.
-
Reaction Setup: In a 96-well plate, set up triplicate reactions for:
-
Total Binding: Membranes + increasing concentrations of a radiolabeled β2-AR antagonist (e.g., [¹²⁵I]-Iodocyanopindolol).
-
Non-specific Binding: Same as Total Binding, but with an excess of a non-labeled β2-AR antagonist (e.g., Propranolol) to saturate specific binding sites.
-
Competition Binding: Membranes + fixed concentration of radioligand + increasing concentrations of unlabeled Indacaterol.
-
-
Incubation: Incubate plates at a controlled temperature (e.g., 25-37°C) to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze data using non-linear regression to determine Kd (receptor affinity) and Bmax (receptor density) from saturation experiments, or Ki (inhibitory constant) from competition experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indacaterol: pharmacologic profile, efficacy and safety in the treatment of adults with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indacaterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Indacaterol's Anti-Inflammatory Effects in Ex Vivo Airway Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol, an ultra-long-acting β2-adrenergic agonist (ultra-LABA), is a cornerstone in the maintenance treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] While its primary therapeutic action is potent and sustained bronchodilation, a growing body of evidence from ex vivo studies highlights its direct anti-inflammatory properties.[2][3] These effects are crucial for mitigating the chronic inflammatory processes that drive COPD pathogenesis. This technical guide provides an in-depth analysis of indacaterol's mechanism of action on airway inflammation, detailed experimental protocols from key ex vivo studies, and a quantitative summary of its effects on inflammatory mediators.
Core Mechanism of Anti-Inflammatory Action
Indacaterol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle and inflammatory cells.[3] This interaction initiates a cascade of intracellular events primarily mediated by cyclic adenosine monophosphate (cAMP).[2]
1.1. The cAMP-Dependent Signaling Cascade
Upon receptor activation, indacaterol stimulates adenylyl cyclase, an enzyme that converts adenosine triphosphate (ATP) to cAMP. The subsequent elevation in intracellular cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). These effectors modulate various cellular processes, including the inhibition of key pro-inflammatory signaling pathways.
1.2. Inhibition of the NF-κB Pathway
A pivotal anti-inflammatory mechanism of indacaterol involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPs).
In inflammatory states, such as those mimicked in ex vivo models by stimuli like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.
Indacaterol, through the cAMP/PKA pathway, can interfere with this process. Studies have demonstrated that pre-treatment with indacaterol suppresses the TNF-α-induced phosphorylation of both IKK and IκBα. This action prevents NF-κB's nuclear translocation, thereby blocking the expression of its target genes, such as MMP-9, which is implicated in the tissue remodeling seen in COPD.
Figure 1: Indacaterol's inhibition of the NF-κB signaling pathway.
Experimental Protocols for Ex Vivo Models
Ex vivo models, such as precision-cut lung slices (PCLS) and isolated human airways, are invaluable for studying the direct effects of pharmacological agents on human tissue while maintaining its complex cellular architecture.
2.1. General Protocol: Precision-Cut Lung Slices (PCLS)
This model allows for the investigation of drug effects on small airways within a preserved lung structure.
-
Tissue Acquisition: Obtain fresh, tumor-free human lung tissue from surgical resections (e.g., lobectomy for lung cancer). Tissue can be sourced from both COPD and non-COPD patients to allow for comparative studies.
-
Preparation: Inflate the lung tissue with a low-melting-point agarose solution. Once solidified, use a Krumdieck tissue slicer to create thin, uniform slices (typically 200-300 µm thick) containing small airways (<2 mm).
-
Culture and Stimulation: Culture the PCLS in a suitable medium. Induce an inflammatory response by adding stimuli such as LPS (to mimic bacterial infection) or specific cytokines like TNF-α.
-
Treatment: Treat the stimulated PCLS with indacaterol at clinically relevant concentrations (e.g., 1-100 nM). Control groups include placebo (vehicle) and stimulated-only slices.
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant at various time points (e.g., 1, 6, 24 hours) and quantify the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead-based assays.
-
Functional Analysis: Use video microscopy to assess changes in airway constriction in response to methacholine and the protective effects of indacaterol.
-
2.2. General Protocol: Isolated Human Bronchi
This model is particularly useful for assessing effects on larger airways and mediator release in a sensitized environment.
-
Tissue Acquisition: Obtain human bronchial rings from surgical resections.
-
Passive Sensitization: To model an allergic inflammatory environment, passively sensitize the airways by incubating them with serum from asthmatic donors.
-
Treatment: Treat the sensitized bronchi with indacaterol, often in combination with other drugs like the LAMA glycopyrronium and the inhaled corticosteroid (ICS) mometasone furoate, to study synergistic effects. A placebo-treated group serves as the positive control.
-
Analysis: After a defined incubation period, assess the supernatant for a panel of cytokines relevant to allergic inflammation, such as IL-4, IL-5, IL-9, IL-13, TNF-α, and TSLP.
Figure 2: Generalized experimental workflow for PCLS ex vivo studies.
Quantitative Data on Anti-Inflammatory Effects
Data from various ex vivo models consistently demonstrate the anti-inflammatory capacity of indacaterol, both alone and in combination therapies.
Table 1: Effect of Indacaterol Combinations on Cytokine Release in Passively Sensitized Human Airways
| Treatment (Concentration) | IL-4 | IL-5 | IL-6 | IL-13 | TNF-α | TSLP |
| IND/MF (10/4.5 nM) | ↓ | ↓ | ↓ | ↓ | - | ↓ |
| IND/MF (10/9 nM) | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
| IND/GLY/MF (10/3.7/4.5 nM) | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
| IND/GLY/MF (10/3.7/9 nM) | ↓ | ↓ | ↓ | ↓ | ↓ | ↓ |
↓ indicates a statistically significant reduction (P<0.05 or P<0.01) compared to the positive control. - indicates no significant reduction. IND: Indacaterol; GLY: Glycopyrronium; MF: Mometasone Furoate.
Table 2: Effect of Indacaterol on Neutrophil Pro-Inflammatory Activities In Vitro
| Pro-inflammatory Activity Measured | Indacaterol Concentration | Result |
| Generation of Reactive Oxygen Species | 1-10 nM | Dose-related inhibition (P<0.05) |
| Release of Elastase | 1-10 nM | Dose-related inhibition (P<0.05) |
| Leukotriene B4 Generation | 1-10 nM | Dose-related inhibition (P<0.05) |
| Expression of CR3 (β2-integrin) | 1-10 nM | Dose-related inhibition (P<0.05) |
This study, while using isolated cells (neutrophils), provides mechanistic support for indacaterol's anti-inflammatory effects on key immune cells involved in COPD.
Table 3: Effect of Indacaterol on Airway Constriction in Ex Vivo COPD Lung Slices
| Airway Type | Parameter | Control (Methacholine-induced) | Indacaterol (10 µM) + Methacholine |
| Small Airways (<500 µm) | Maximal Constriction (% closure) | 67.9 ± 3.2% | 32.6 ± 13.0% (P<0.01) |
| Large Airways | Maximal Constriction (% closure) | 75.1 ± 6.3% | 47.1 ± 4.4% (P<0.05) |
This demonstrates a protective effect against hyperresponsiveness in airways from COPD patients.
Conclusion and Implications
Ex vivo models provide compelling evidence that indacaterol's therapeutic benefit in COPD extends beyond simple bronchodilation. By activating the β2-adrenergic receptor/cAMP signaling axis, indacaterol actively suppresses key inflammatory pathways, most notably the NF-κB system. This leads to a quantifiable reduction in the release of a broad spectrum of pro-inflammatory cytokines and enzymes from airway structural and immune cells.
The data summarized herein underscore the dual action of indacaterol as both a potent bronchodilator and an anti-inflammatory agent. For drug development professionals, these findings support the rationale for using β2-agonists with high intrinsic efficacy to modify the underlying inflammatory processes in COPD. Furthermore, the observed synergistic effects when combined with LAMAs and ICS in ex vivo models provide a strong preclinical basis for the clinical efficacy of triple combination therapies. Future research using these sophisticated ex vivo platforms will continue to be critical for dissecting the molecular pharmacology of respiratory therapeutics and identifying novel targets for intervention.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Indacaterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol acetate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of respiratory conditions characterized by bronchoconstriction, such as Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. These application notes provide a detailed framework for the in vitro investigation of this compound, focusing on its mechanism of action and effects on relevant cell types. The protocols outlined herein are intended to guide researchers in designing and executing robust cell culture-based experiments to evaluate the pharmacological properties of this compound.
Indacaterol functions by stimulating the beta-2 adrenergic receptors, which are G-protein coupled receptors.[1][2][3] This activation leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.
Key In Vitro Applications
-
Determination of Potency and Efficacy: Assessing the concentration-dependent effects of this compound on intracellular cAMP production.
-
Cell Viability and Cytotoxicity Assessment: Evaluating the impact of this compound on the viability of respiratory cells.
-
Signaling Pathway Analysis: Investigating the downstream effects of beta-2 adrenergic receptor activation, such as the phosphorylation of cAMP Response Element-Binding Protein (CREB).
Data Presentation
Table 1: Dose-Response of this compound on cAMP Production in Human Bronchial Smooth Muscle Cells (HBSMCs)
| This compound (nM) | Intracellular cAMP (pmol/well) | Standard Deviation |
| 0 (Vehicle Control) | 2.5 | 0.3 |
| 0.1 | 15.8 | 1.2 |
| 1 | 45.2 | 3.8 |
| 10 | 89.7 | 7.5 |
| 100 | 125.4 | 10.1 |
| 1000 | 130.1 | 11.5 |
Table 2: Effect of this compound on the Viability of Human Bronchial Epithelial Cells (BEAS-2B) after 24-hour incubation
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 0.1 | 99.2 | 5.1 |
| 1 | 98.5 | 4.8 |
| 10 | 97.1 | 5.3 |
| 100 | 95.8 | 6.2 |
Table 3: Quantification of Phospho-CREB (Ser133) in HBSMCs following this compound Treatment
| Treatment (15 minutes) | Fold Change in pCREB/CREB Ratio | Standard Deviation |
| Vehicle Control | 1.0 | 0.1 |
| This compound (10 nM) | 3.8 | 0.4 |
| This compound (100 nM) | 5.2 | 0.6 |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Cell Culture
a. Human Bronchial Smooth Muscle Cells (HBSMCs)
-
Culture Medium: Smooth Muscle Growth Medium-2 (SmGM-2) supplemented with 5% fetal bovine serum (FBS), 0.5 ng/mL epidermal growth factor (EGF), 2 ng/mL basic fibroblast growth factor (bFGF), 5 µg/mL insulin, and a penicillin-streptomycin solution.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using trypsin-EDTA. Use cells between passages 3 and 7 for experiments to ensure phenotypic stability.
b. Human Bronchial Epithelial Cells (BEAS-2B)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, and a penicillin-streptomycin solution.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using trypsin-EDTA.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate serum-free cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
cAMP Assay
This protocol is based on a competitive enzyme-linked immunosorbent assay (ELISA) format.
-
Cell Seeding: Seed HBSMCs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1 nM to 1 µM) to the wells. Include a vehicle control (medium with 0.1% DMSO). Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive ELISA kit. The optical density is inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate the cAMP concentration in each sample by interpolating from a standard curve.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed BEAS-2B cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-CREB (Ser133)
-
Cell Seeding and Treatment: Seed HBSMCs in 6-well plates. At 80-90% confluency, serum-starve the cells for 4-6 hours. Treat with this compound (e.g., 10 nM and 100 nM) or vehicle for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CREB and a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-CREB to total CREB.
References
Application Note: A Validated HPLC Method for the Quantification of Indacaterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Indacaterol Acetate in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, precise, and accurate, making it suitable for routine quality control and stability studies. All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist used for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality of this compound in pharmaceutical products. This document provides a detailed protocol for an HPLC method that effectively separates and quantifies this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C26H32N2O5[3] |
| Molecular Weight | 452.5 g/mol [3] |
| IUPAC Name | acetic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one[3] |
| Appearance | As the maleate salt, it is a white to very slightly grayish or very slightly yellowish powder. |
| Solubility | Soluble in methanol. |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05M KH2PO4 Buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 50:50 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate (KH2PO4) in HPLC grade water. Adjust the pH of the buffer to 3.0 using orthophosphoric acid. Mix the buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes before use.
Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.
Sample Preparation (from Capsules): Empty and weigh the contents of 20 capsules to determine the average weight. Transfer a quantity of the powder equivalent to 1.5 mg of Indacaterol to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Make up the volume to the mark with the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines, and the results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.97 - 100.4% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.146 µg/mL |
| Limit of Quantification (LOQ) | 0.442 µg/mL |
| Retention Time | Approximately 4.3 min |
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation of this compound.
Stability-Indicating Nature
Forced degradation studies can be performed to demonstrate the stability-indicating nature of the method. These studies involve exposing the drug substance to various stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the intact drug from any degradation products. Studies have shown that Indacaterol is susceptible to degradation under acidic and alkaline conditions.
Conclusion
The described RP-HPLC method is a reliable and validated approach for the quantification of this compound in pharmaceutical formulations. The method is linear, accurate, and precise, making it a valuable tool for quality control laboratories. The simple mobile phase and isocratic elution contribute to the method's robustness and cost-effectiveness. This application note provides a comprehensive protocol that can be readily implemented by researchers and analysts in the pharmaceutical industry.
References
- 1. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indacaterol | 312753-06-3 [chemicalbook.com]
- 3. This compound | C26H32N2O5 | CID 24178422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Mass Spectrometric Analysis of Indacaterol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Understanding its pharmacokinetic profile, including the quantification of the parent drug and its major metabolites in biological matrices, is crucial for drug development and clinical research. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and specificity required for the bioanalysis of indacaterol and its metabolites at therapeutic concentrations.
This document provides detailed application notes and protocols for the quantitative analysis of indacaterol and its principal metabolites using LC-MS/MS.
Indacaterol Signaling and Metabolism
Indacaterol exerts its therapeutic effect by stimulating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation. The drug is primarily metabolized in the liver through hydroxylation and direct O-glucuronidation.
Indacaterol Signaling Pathway
Indacaterol, as a β2-adrenergic agonist, binds to the β2-adrenergic receptor, a G-protein coupled receptor. This binding activates the receptor, leading to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Indacaterol Metabolism
The primary metabolic pathways of indacaterol in humans are hydroxylation, primarily mediated by the CYP3A4 isozyme, and O-glucuronidation. The most significant metabolites identified are a monohydroxylated derivative (P26.9), its O-glucuronide conjugate (P19), and a direct O-glucuronide of the parent drug (P37).[1]
Quantitative Analysis of Indacaterol by LC-MS/MS
Numerous validated LC-MS/MS methods have been published for the quantification of indacaterol in biological fluids such as human plasma and urine.[2][3] These methods generally offer high sensitivity, with lower limits of quantification (LLOQ) in the low pg/mL to ng/mL range.
Summary of Quantitative Data for Indacaterol
| Parameter | Human Plasma | Human Urine | Rat Lung Tissue |
| Linearity Range | 0.075 - 100 ng/mL[2] | 0.075 - 100 ng/mL[3] | 0.1 - 100 µg/mL |
| 2 - 250 pg/mL | |||
| LLOQ | 0.075 ng/mL | 0.075 ng/mL | 0.1 µg/mL |
| 2 pg/mL | |||
| Intra-batch Accuracy (%) | 99.8 - 113.6 | Within ±15% | 101.36 - 112.00 |
| Inter-batch Accuracy (%) | Accepted | Within ±15% | 102.17 - 113.05 |
| Intra-batch Precision (%CV) | 7.6 - 10.8 | Within ±15% | < 5.02% |
| Inter-batch Precision (%CV) | Accepted | Within ±15% | Not Reported |
| Recovery (%) | Accepted | 89.8 - 93.5 | Not Reported |
| Matrix Effect | No significant effect observed | No matrix interference observed | Not Reported |
Experimental Protocols
Experimental Workflow for Indacaterol Analysis
The general workflow for the analysis of indacaterol in biological samples involves sample collection and preparation, followed by LC-MS/MS analysis and data processing.
Protocol 1: Quantification of Indacaterol in Human Plasma by LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method and is suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Indacaterol reference standard
-
Formoterol (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (AR grade)
-
Water (deionized or Milli-Q)
-
Human plasma (blank, drug-free)
2. Stock and Working Solutions Preparation
-
Indacaterol Stock Solution (1 mg/mL): Accurately weigh and dissolve indacaterol in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve formoterol in methanol.
-
Working Solutions: Prepare working solutions of indacaterol and the internal standard by serial dilution of the stock solutions with the mobile phase (water:methanol, 30:70, v/v).
3. Sample Preparation (LLE)
-
Pipette 1 mL of human plasma into a clean test tube.
-
Spike with the internal standard working solution.
-
Add 400 µL of 25% formic acid.
-
Add 4 mL of ethyl acetate.
-
Vortex for 60 seconds.
-
Centrifuge at 4000 rpm for 5 minutes at 5°C.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
4. Liquid Chromatography Conditions
-
LC System: HPLC or UPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 5 µm)
-
Mobile Phase: Water:Methanol (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Indacaterol: m/z 393.3 → 173.2
-
Formoterol (IS): m/z 345.2 → 149.1
-
6. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of indacaterol.
-
Process the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of indacaterol to the internal standard against the nominal concentration.
-
Determine the concentration of indacaterol in the unknown samples from the calibration curve using a weighted (1/x²) linear regression.
Protocol 2: Quantification of Indacaterol in Human Urine by LC-MS/MS with LLE
This protocol is based on a validated method for determining indacaterol in human urine.
1. Materials and Reagents
-
Indacaterol reference standard
-
Formoterol (Internal Standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or Milli-Q, acidified)
-
Human urine (blank, drug-free)
2. Stock and Working Solutions Preparation
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation (LLE)
-
Pipette an aliquot of human urine into a clean test tube.
-
Spike with the internal standard working solution.
-
Add ethyl acetate as the extraction solvent.
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute the residue with 200 µL of the mobile phase (acidified water:methanol, 30:70, v/v).
-
Inject 5 µL into the LC-MS/MS system.
4. Liquid Chromatography Conditions
-
LC System: HPLC or UPLC system
-
Column: C18 column
-
Mobile Phase: Acidified Water:Methanol (30:70, v/v)
-
Flow Rate: 1 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, Positive
-
Scan Mode: MRM
-
MRM Transitions:
-
Indacaterol: m/z 393.3 → 173.2
-
Formoterol (IS): m/z 345.2 → (product ion not specified in abstract, but would be determined during method development)
-
6. Calibration and Quality Control
-
Follow the same procedure as outlined in Protocol 1, using blank urine as the matrix for calibration standards and QC samples.
Analysis of Indacaterol Metabolites
General Protocol for the Analysis of Indacaterol Metabolites (Hydroxylated and Glucuronidated)
This protocol provides a general framework and would require rigorous method development and validation.
1. Sample Preparation
-
For Hydroxylated Metabolites (e.g., P26.9): LLE or Solid-Phase Extraction (SPE) can be employed. The polarity of the hydroxylated metabolite will be higher than the parent drug, which may require optimization of the extraction solvent or SPE sorbent and elution conditions.
-
For Glucuronide Metabolites (e.g., P19, P37): Due to their high polarity, SPE is often more effective than LLE for glucuronides. A mixed-mode or polymeric reversed-phase sorbent may be suitable. Alternatively, enzymatic hydrolysis using β-glucuronidase can be performed to cleave the glucuronide moiety, followed by quantification of the resulting aglycone (indacaterol or its hydroxylated metabolite). However, this indirect approach does not provide information on the individual glucuronide concentrations.
2. Liquid Chromatography
-
A gradient elution using a C18 or similar reversed-phase column is recommended to achieve separation of the parent drug from its more polar metabolites.
-
The mobile phase would typically consist of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). The gradient would start with a higher aqueous composition and ramp up the organic component to elute the compounds in order of increasing hydrophobicity.
3. Mass Spectrometry
-
MRM Transitions: The precursor ions for the metabolites will be different from indacaterol.
-
Hydroxylated Metabolite (P26.9): The precursor ion will be [M+H]+, which is 16 Da higher than indacaterol (m/z 409.3). Product ions would need to be determined by infusion of a standard or from in-vitro generated metabolites.
-
Glucuronide Metabolites (P19, P37): The precursor ion will be [M+H]+, which is 176 Da higher than the aglycone (m/z 569.3 for indacaterol-O-glucuronide and m/z 585.3 for hydroxylated indacaterol-O-glucuronide). A common product ion for glucuronides is the aglycone itself (e.g., m/z 393.3 for P37 and m/z 409.3 for P19) due to the facile cleavage of the glycosidic bond in the collision cell.
-
4. Challenges and Considerations
-
Reference Standards: The lack of commercially available, certified reference standards for the metabolites is a major obstacle for developing a fully validated quantitative assay.
-
Low Concentrations: The low in-vivo concentrations of the metabolites necessitate a highly sensitive LC-MS/MS system and an efficient sample preparation method to achieve the required LLOQ.
-
Isomeric Metabolites: Different positional isomers of hydroxylated or glucuronidated metabolites may exist, which could be difficult to separate chromatographically and may have similar fragmentation patterns.
Conclusion
Robust and sensitive LC-MS/MS methods for the quantification of indacaterol in biological matrices are well-established. These methods are essential for supporting pharmacokinetic and clinical studies. The analysis of indacaterol's metabolites is more challenging due to their low concentrations and the lack of reference standards. However, by applying the principles of bioanalytical method development, it is possible to develop assays to further investigate the disposition of indacaterol in humans.
References
- 1. Metabolism and pharmacokinetics of indacaterol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indacaterol determination in human urine: validation of a liquid-liquid extraction and liquid chromatography-tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparation of Indacaterol Acetate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indacaterol is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist utilized in the research and treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD).[1] Proper preparation of Indacaterol Acetate solutions is critical for obtaining accurate and reproducible results in both in vitro and in vivo laboratory settings. This document provides detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and a standard protocol for a cell-based cyclic adenosine monophosphate (cAMP) accumulation assay to assess its biological activity.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂N₂O₅ | [1] |
| Molecular Weight | 452.55 g/mol | [1] |
| Appearance | White to very slightly colored powder | |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Water | Sparingly soluble in aqueous buffers | |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | [2] |
| In Solvent | -80°C for up to 1 year | [2] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Indacaterol in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Preparation of this compound Solutions
Accurate and consistent preparation of solutions is fundamental to reliable experimental outcomes. The following protocols outline the steps for preparing stock and working solutions of this compound.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free water or appropriate aqueous buffer (e.g., PBS, HBSS)
-
Vortex mixer
-
Calibrated pipettes
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.5255 mg of this compound (MW = 452.55 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.5255 mg of this compound.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol for Preparing Working Solutions
For cell-based assays, it is recommended that the stock solution be at least 1000 times more concentrated than the highest working concentration to minimize the final concentration of DMSO in the assay, which can be cytotoxic.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mixing: Gently mix each dilution thoroughly before proceeding to the next.
-
Use: Use the freshly prepared working solutions immediately in your experiment.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the agonistic activity of this compound at the β2-adrenergic receptor by quantifying the intracellular accumulation of cAMP. Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are a suitable model system.
Signaling Pathway of Indacaterol
Indacaterol acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cAMP from ATP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets and ultimately causing smooth muscle relaxation.
Caption: this compound signaling pathway.
Materials
-
CHO cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
This compound working solutions
-
Positive control (e.g., Isoproterenol)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well white opaque microplates
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Experimental Workflow
Caption: Workflow for a cAMP accumulation assay.
Step-by-Step Protocol
-
Cell Seeding: Seed CHO-β2AR cells into a 96-well white opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Solution Preparation: On the day of the experiment, prepare serial dilutions of this compound and the positive control (e.g., Isoproterenol) in assay buffer. A typical concentration range for Indacaterol would be from 1 pM to 1 µM.
-
Cell Preparation: Gently aspirate the culture medium from the wells. Wash the cells once with 100 µL of pre-warmed assay buffer.
-
PDE Inhibition: Add 50 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well. Incubate for 15-30 minutes at 37°C.
-
Compound Addition: Add 50 µL of the prepared this compound dilutions or control solutions to the corresponding wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Safety Precautions
-
Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation and use of this compound solutions in a laboratory setting. Adherence to these procedures will help ensure the generation of high-quality, reproducible data for the characterization of this important β2-adrenergic receptor agonist.
References
Application Notes and Protocols: Indacaterol in Combination Respiratory Drug Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of indacaterol, an ultra-long-acting beta-2 adrenergic agonist (ultra-LABA), when used in combination with other respiratory drugs. The focus is on dual and triple therapies for chronic obstructive pulmonary disease (COPD) and asthma. Detailed experimental protocols and summarized clinical trial data are presented to facilitate further research and drug development.
Introduction to Indacaterol Combination Therapies
Indacaterol is a cornerstone of maintenance therapy for obstructive lung diseases due to its rapid onset and 24-hour duration of action.[1][2] Its efficacy is significantly enhanced when combined with other bronchodilators and inhaled corticosteroids (ICS). The primary combinations explored in research and clinical practice are:
-
Indacaterol/Glycopyrronium (LAMA): This dual bronchodilator therapy combines a LABA and a long-acting muscarinic antagonist (LAMA) to achieve synergistic effects on airway smooth muscle relaxation.[3][4]
-
Indacaterol/Tiotropium (LAMA): Similar to the combination with glycopyrronium, this pairing leverages two distinct mechanisms of bronchodilation.[5]
-
Indacaterol/Glycopyrronium/Mometasone Furoate (ICS): This triple therapy adds an inhaled corticosteroid to the dual bronchodilator base to address the inflammatory component of respiratory diseases like asthma.
Signaling Pathways and Mechanism of Action
The synergistic effect of indacaterol in combination with a LAMA stems from the crosstalk between the β2-adrenergic and muscarinic signaling pathways in airway smooth muscle cells. Indacaterol, a β2-agonist, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. LAMAs, such as glycopyrronium and tiotropium, block the action of acetylcholine on M3 muscarinic receptors, preventing bronchoconstriction. The interplay between these pathways is crucial for the enhanced bronchodilation observed with combination therapy.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize key quantitative data from major clinical trials investigating indacaterol combination therapies.
Indacaterol/Glycopyrronium (IND/GLY) vs. Monotherapy and Placebo (SHINE Study)
| Outcome Measure | IND/GLY (110/50 µg) | Indacaterol (150 µg) | Glycopyrronium (50 µg) | Tiotropium (18 µg) | Placebo |
| Trough FEV1 at Week 26 (L) | 0.20 (vs. Placebo) | 0.13 | 0.11 | 0.12 | - |
| TDI Focal Score at Week 26 | 1.09 (vs. Placebo) | - | - | 0.52 | - |
| SGRQ Total Score at Week 26 | -3.33 (vs. Placebo) | - | - | -2.15 | - |
Data extracted from the SHINE study.
Indacaterol/Glycopyrronium/Mometasone (IND/GLY/MF) vs. IND/MF and Salmeterol/Fluticasone (SAL/FLU) (IRIDIUM Study)
| Outcome Measure | Medium-Dose IND/GLY/MF | High-Dose IND/GLY/MF | High-Dose IND/MF | High-Dose SAL/FLU |
| Trough FEV1 Change from Baseline at Week 26 (mL) | 88 (vs. SAL/FLU) | - | 41 (vs. Med-Dose Triple) | - |
| Annualized Rate of All Asthma Exacerbations | 16% reduction (vs. High-Dose IND/MF) | - | - | 21-30% reduction (vs. Med-Dose Triple) |
Data from a post-hoc analysis of the IRIDIUM study in patients at GINA Step 4.
Indacaterol + Tiotropium vs. Tiotropium Monotherapy
| Outcome Measure | Indacaterol + Tiotropium | Tiotropium Alone |
| FEV1 AUC (5min-8h) at Week 12 (mL) | 120-130 (improvement) | - |
| Trough FEV1 at Week 12 (mL) | 70-80 (improvement) | - |
| Trough Inspiratory Capacity (IC) at Week 12 (mL) | 100-130 (improvement) | - |
Data from two identically designed 12-week studies.
Experimental Protocols
In Vitro Assessment of Bronchodilator Synergy
This protocol outlines a method to assess the synergistic effects of indacaterol and a LAMA on airway smooth muscle cell relaxation.
4.1.1. Cell Culture
-
Culture primary human airway smooth muscle (ASM) cells in Ham's F12 medium supplemented with 10% fetal bovine serum.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Passage cells upon reaching 70-90% confluency.
4.1.2. cAMP Assay (for β2-Agonist Effect)
-
Seed 5 x 10³ ASM cells per well in a 96-well plate.
-
Stimulate cells for 5 minutes with increasing concentrations of indacaterol (10⁻⁹ M to 10⁻⁵ M).
-
Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., AlphaScreen cAMP kit).
-
To assess synergy, pre-incubate cells with a fixed concentration of a LAMA before adding indacaterol.
4.1.3. Calcium Imaging (for Muscarinic Antagonist Effect)
-
Load cultured ASM cells with a calcium indicator dye (e.g., Fura-2 AM or Cal520/AM) for 30 minutes.
-
Wash the cells and place them in a perfusion chamber on a fluorescence microscope.
-
Induce calcium release with a muscarinic agonist (e.g., carbachol).
-
To assess the effect of the LAMA, pre-incubate the cells with the LAMA before adding the muscarinic agonist.
-
To investigate the synergistic effect of indacaterol, co-incubate with indacaterol and the LAMA.
-
Record changes in intracellular calcium concentration over time.
References
- 1. St George's Respiratory Questionnaire (SGRQ) [staff.sgul.ac.uk]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Clinical role of dual bronchodilation with an indacaterol–glycopyrronium combination in the management of COPD: its impact on patient-related outcomes and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of indacaterol/glycopyrronium in Japanese patients with COPD: a subgroup analysis from the SHINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro-In Vivo Correlation (IVIVC) Studies for Inhaled Indacaterol Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Indacaterol is an inhaled ultra-long-acting β2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). As a locally acting drug delivered via a dry powder inhaler (DPI), demonstrating bioequivalence and optimizing formulation performance are critical. In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (such as the rate or extent of drug dissolution or release) and a relevant in vivo response (e.g., plasma drug concentration or amount of drug absorbed). For inhaled products like indacaterol, establishing a robust IVIVC is crucial for formulation development, quality control, and supporting bioequivalence, potentially reducing the need for extensive clinical trials.[1][2][3][4]
These application notes provide detailed protocols for the key in vitro and in vivo studies required to develop an IVIVC for inhaled indacaterol formulations and describe the process of building the correlation itself.
Part 1: In Vitro Characterization Protocols
In vitro testing for DPIs is essential to characterize the performance of the drug-device combination product. Key tests include Aerodynamic Particle Size Distribution (APSD), Delivered Dose Uniformity (DDU), and in vitro dissolution. These tests should be conducted over a range of inspiratory flow rates to reflect the variability in patient inhalation efforts.[5]
Protocol 1: Aerodynamic Particle Size Distribution (APSD) Analysis
APSD is a critical quality attribute for inhaled products as it determines the regional deposition pattern of the drug in the respiratory tract. Particles between 1-5 µm are most likely to reach the deep lung.
Objective: To determine the mass-weighted aerodynamic particle size distribution of indacaterol emitted from a DPI.
Apparatus:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
A pre-separator is required to capture large, non-inhalable carrier particles (e.g., lactose) and prevent impactor overloading.
-
Critical Flow Controller, Vacuum Pump, and Flow Meter.
-
Device mouthpiece adapter and induction port (e.g., Alberta Idealized Throat).
Methodology:
-
Preparation:
-
Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Assemble the NGI or ACI stack according to the manufacturer's instructions.
-
-
Flow Rate Adjustment:
-
The test flow rate is determined based on the device's specific resistance, typically the flow rate that achieves a 4 kPa pressure drop across the device.
-
In vitro studies should be performed at a minimum of three flow rates (e.g., 30, 60, and 90 L/min) to assess flow rate dependency.
-
-
Sample Collection:
-
Load a capsule into the DPI device.
-
Connect the DPI to the induction port of the impactor assembly.
-
Actuate the vacuum pump for a specific duration to draw a defined volume of air (typically 4 L for DPIs) through the system.
-
Perform the test using a justified number of capsules to ensure the drug mass collected is above the analytical method's limit of quantification.
-
-
Drug Recovery and Analysis:
-
Disassemble the impactor.
-
Rinse the drug deposited on the induction port, pre-separator, each stage, and the final filter with a validated solvent.
-
Quantify the amount of indacaterol in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Analysis:
-
Calculate the mass of indacaterol deposited on each stage.
-
Determine key APSD parameters, including:
-
Fine Particle Dose (FPD): The total mass of drug particles with an aerodynamic diameter typically ≤ 5 µm.
-
Fine Particle Fraction (FPF): The FPD expressed as a percentage of the delivered dose.
-
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the particle mass is smaller.
-
Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle sizes.
-
-
Table 1: Summary of In Vitro Aerodynamic Performance Data for Indacaterol DPI
| Parameter | Flow Rate | Formulation A (Lactose Blend) | Formulation B (PulmoSphere™) | Reference |
|---|---|---|---|---|
| Delivered Dose (% Target) | 50-100 L/min | Within 15% | Not Specified | |
| Fine Particle Mass (FPM) | 50-100 L/min | Consistent | Not Specified |
| In Vitro Total Lung Dose (TLD) via AIT | Patient-specific | ~34% of nominal dose | ~65-70% of nominal dose | |
AIT: Alberta Idealized Throat model.
// Define Nodes prep [label="Prepare DPI and\nImpactor Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; set_flow [label="Set Test Flow Rate\n(e.g., 4kPa pressure drop)", fillcolor="#F1F3F4", fontcolor="#202124"]; actuate [label="Connect DPI and\nActuate System (4L air)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recover [label="Recover Drug from\nAll Components", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Quantify Indacaterol\n(HPLC-UV)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="Calculate APSD Parameters\n(MMAD, FPD, FPF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Results", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges prep -> set_flow; set_flow -> actuate; actuate -> recover; recover -> analyze; analyze -> calculate; calculate -> report; } /dot
Protocol 2: In Vitro Dissolution Testing
While no standardized dissolution method for inhaled products is universally accepted, several approaches have been developed to assess the release of drug particles. This is particularly relevant for poorly soluble drugs where dissolution can be the rate-limiting step to absorption.
Objective: To measure the in vitro dissolution rate of the fine particle dose of indacaterol.
Apparatus:
-
Particle Collection: Abbreviated Andersen Cascade Impactor (aACI) or similar device to collect the respirable fraction.
-
Dissolution Apparatus: Modified USP Apparatus 5 (Paddle-over-disc) or Franz Diffusion Cell.
Methodology:
-
Fine Particle Dose Collection:
-
Operate the DPI with an aACI at a defined flow rate to deposit the fine particle dose onto a suitable filter membrane.
-
-
Dissolution Test Setup (Paddle-over-disc method):
-
Place the membrane with the collected drug particles at the bottom of a 250 mL dissolution vessel.
-
Add 150 mL of pre-warmed (37°C) dissolution medium. A biorelevant medium such as PBS with a surfactant (e.g., 2% Tween 80) is often used to simulate lung fluid.
-
Lower the paddle to a specified height above the membrane and begin rotation (e.g., 50 rpm).
-
-
Sampling:
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 180 minutes).
-
Replace the sampled volume with fresh, pre-warmed medium.
-
-
Analysis:
-
Filter the samples and analyze for indacaterol concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved over time.
-
Model the dissolution profile using appropriate mathematical models (e.g., Weibull).
-
Table 2: Example Parameters for Indacaterol Dissolution Testing
| Parameter | Setting | Reference |
|---|---|---|
| Apparatus | Modified USP Apparatus 5 (Paddle-over-disc) | |
| Vessel Volume | 250 mL dissolution cup | |
| Medium | Phosphate-buffered saline (PBS) with 2% Tween 80 | |
| Medium Volume | 150 mL | |
| Temperature | 37 ± 0.5 °C | - |
| Paddle Speed | 50 rpm | - |
| Sampling Times | 0, 5, 15, 30, 60, 120, 180 min | |
Part 2: In Vivo Pharmacokinetic Study Protocol
In vivo studies in healthy volunteers are conducted to determine the rate and extent of systemic absorption of indacaterol following inhalation.
Objective: To characterize the pharmacokinetic (PK) profile of different indacaterol formulations.
Study Design:
-
Randomized, open-label, crossover study design is common.
-
A sufficient washout period (e.g., at least 7 days) between treatments is required.
-
To distinguish between pulmonary and gastrointestinal absorption, an oral charcoal block can be administered.
Methodology:
-
Subject Population: Healthy adult male and female volunteers. Subjects should be trained on the proper use of the DPI device.
-
Dosing: Administration of a single inhaled dose of the indacaterol formulation.
-
Blood Sampling:
-
Collect serial venous blood samples into appropriate tubes (e.g., containing K2-EDTA).
-
A typical sampling schedule includes pre-dose, and at 5, 15, 30 minutes, and 1, 2, 3, 6, 12, and 24 hours post-dose.
-
-
Bioanalysis:
-
Process blood samples to obtain plasma.
-
Analyze plasma concentrations of indacaterol using a validated, high-sensitivity method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key PK parameters from the plasma concentration-time profiles using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): Area under the curve extrapolated to infinity.
-
-
Table 3: Summary of Pharmacokinetic Parameters for Inhaled Indacaterol
| Parameter | Indacaterol 150 µg (Healthy Japanese Subjects) | Indacaterol 150 µg (Healthy Caucasian Subjects) | Reference |
|---|---|---|---|
| Cmax,ss (pg/mL) | Geometric Mean Ratio (J/C): 1.30-1.31 | - | |
| AUC(0-24h),ss (pg·h/mL) | Geometric Mean Ratio (J/C): 1.17-1.21 | - | |
| Tmax (h) | ~5 minutes | ~5 minutes |
| Accumulation Ratio (Racc, AUC) | 3.09–3.32 (after 14 days) | 3.30–3.31 (after 14 days) | |
Data represent steady-state (ss) parameters for a fixed-dose combination product containing indacaterol. Geometric mean ratios are Japanese/Caucasian.
Part 3: Establishing the In Vitro-In Vivo Correlation
The goal of IVIVC is to use in vitro data as a surrogate for in vivo bioequivalence. This involves developing a predictive model linking a key in vitro parameter to a key in vivo parameter.
Methodology:
-
Data Collection: Generate in vitro (e.g., FPD or % dissolved at a specific timepoint) and in vivo (e.g., Cmax, AUC) data for at least two, and preferably three or more, formulations with different release characteristics (e.g., different particle sizes or excipient ratios).
-
Model Development:
-
Plot the in vivo parameter (y-axis) against the in vitro parameter (x-axis).
-
Perform a linear or non-linear regression analysis to establish a mathematical relationship. A point-to-point correlation is often established.
-
The most common relationship is a linear model: In Vivo Parameter = a * (In Vitro Parameter) + b .
-
-
Validation:
-
Assess the predictability of the model using internal and/or external validation methods.
-
Calculate the prediction error for each formulation. For a successful IVIVC, the percentage prediction error should be less than 15% for individual formulations and less than 10% for the overall average.
-
Studies have shown good IVIVC for indacaterol-based formulations when using anatomically realistic throat models (like the Alberta Idealized Throat) for in vitro testing, with percentage differences between in vitro predictions and mean in vivo measurements often being less than 15%.
Part 4: Indacaterol's Mechanism of Action & Signaling Pathway
Indacaterol exerts its bronchodilatory effect by acting as a high-intrinsic-efficacy agonist at the β2-adrenoceptors located on the surface of airway smooth muscle cells.
Signaling Pathway:
-
Binding: Inhaled indacaterol binds to the β2-adrenoceptor.
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Muscle Relaxation: PKA phosphorylates various downstream targets, leading to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase. This cascade of events results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.
// Nodes indacaterol [label="Indacaterol", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; receptor [label="β2-Adrenoceptor", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="Gs Protein Activation", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; ac [label="Adenylyl Cyclase\nActivation", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; atp_camp [label="ATP → cAMP", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pka [label="Protein Kinase A (PKA)\nActivation", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; effect [label="Phosphorylation of\nDownstream Targets", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges indacaterol -> receptor [label="Binds to"]; receptor -> g_protein [label="Activates"]; g_protein -> ac [label="Stimulates"]; ac -> atp_camp [label="Catalyzes"]; atp_camp -> pka [label="Increased cAMP leads to"]; pka -> effect; effect -> relaxation [label="Results in"]; } /dot
References
- 1. In Vitro-In Vivo Correlations Observed With Indacaterol-Based Formulations Delivered with the Breezhaler® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving In-Vitro In-Vivo Correlation (IVIVC) for Inhalation Products [tsi.com]
- 4. In vitro-in vivo correlations (IVIVCs) of deposition for drugs given by oral inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Considerations to Support Bioequivalence of Locally Acting Drugs in Dry Powder Inhalers for Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Indacaterol Acetate in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Indacaterol Acetate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its predicted water solubility is very low, around 0.00798 mg/mL.[2] However, its solubility is pH-dependent.[3][4] For instance, Indacaterol salts have been reported to have solubilities of at least 100 µg/mL at pH 5, with higher solubilities achievable at lower pH values such as 3 and 4.[3]
Q2: In which organic solvents is this compound soluble?
A2: Indacaterol (the free base) is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Q3: Is there a recommended standard procedure for preparing an aqueous solution of Indacaterol for laboratory use?
A3: Yes, a common method is to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF and PBS (pH 7.2). It is important to note that aqueous solutions of Indacaterol are not recommended for storage for more than one day.
Q4: How does pH influence the solubility of this compound?
A4: As a compound with both acidic (pKa ≈ 8.51) and basic (pKa ≈ 9.71) functional groups, the pH of the aqueous buffer significantly impacts the solubility of this compound. Solubility generally increases in acidic conditions (pH 3-5) where the molecule can be protonated.
Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous formulation?
A5: Yes, co-solvents can be an effective strategy. Water-miscible organic solvents, such as ethanol, can be used to increase the solubility of poorly water-soluble drugs like Indacaterol.
Troubleshooting Guides
Issue: Precipitate forms when adding this compound directly to an aqueous buffer.
Cause: Direct addition of the poorly soluble this compound to an aqueous medium can lead to immediate precipitation due to its low aqueous solubility.
Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Issue: Low and inconsistent solubility results between experiments.
Cause: Several factors can contribute to variability, including buffer composition, pH, temperature, and the physical form of the this compound.
Solution:
-
Standardize Protocol: Ensure a consistent and detailed experimental protocol is followed for every experiment.
-
pH Verification: Always measure and confirm the pH of the buffer before and after the addition of this compound, as the compound itself can slightly alter the pH.
-
Temperature Control: Perform solubility experiments at a constant and recorded temperature, as solubility is temperature-dependent.
-
Equilibration Time: Allow sufficient time for the solution to reach equilibrium. This can be facilitated by gentle agitation or stirring for a defined period (e.g., 12-24 hours).
Data and Protocols
Solubility Data Summary
| Solvent/System | Approximate Solubility | Reference |
| Water (Predicted) | 0.00798 mg/mL | |
| Ethanol | ~1 mg/mL (Indacaterol base) | |
| DMSO | ~15 mg/mL (Indacaterol base) | |
| DMF | ~20 mg/mL (Indacaterol base) | |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL (Indacaterol base) | |
| Water at pH 5 | ≥ 100 µg/mL (Indacaterol salts) | |
| Water at pH 4 | ≥ 100 - 300 µg/mL (Indacaterol salts) | |
| Water at pH 3 | ≥ 100 - 400 µg/mL (Indacaterol salts) |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent
-
Stock Solution Preparation: Accurately weigh the required amount of this compound and dissolve it in a minimal volume of dimethylformamide (DMF). The concentration of this stock solution should be high enough to allow for subsequent dilution in the aqueous buffer.
-
Dilution: While vigorously vortexing the target aqueous buffer, add the organic stock solution drop by drop.
-
Observation: Continue adding the stock solution until the desired final concentration is reached or until the first signs of persistent precipitation are observed.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent in the aqueous solution is compatible with your experimental system.
Protocol 2: pH-dependent Solubilization
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.4).
-
Solubility Determination: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 3: Cyclodextrin-mediated Solubilization
-
Cyclodextrin Solution Preparation: Prepare solutions of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) at various concentrations in the desired aqueous buffer.
-
Complexation: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration: Stir or sonicate the mixtures for a sufficient period to facilitate the formation of the inclusion complex.
-
Analysis: As described in Protocol 2, separate the undissolved drug and quantify the concentration in the supernatant to determine the extent of solubility enhancement.
Decision Tree for Solubility Enhancement Strategy
References
Technical Support Center: Optimizing HPLC Parameters for Indacaterol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of Indacaterol.
Frequently Asked Questions (FAQs)
Q1: What is the typical UV wavelength for detecting Indacaterol?
The UV detection wavelength for Indacaterol is often set around 210 nm or 260 nm.[1][2] One study utilized 210 nm for simultaneous determination with another compound, while another method specified 260 nm for estimating Indacaterol maleate in bulk and tablet forms.[1][2]
Q2: What type of HPLC column is most suitable for Indacaterol analysis?
Reversed-phase C18 columns are commonly used for the separation of Indacaterol.[2] Column dimensions can vary, with examples including 100 x 4.6 mm and 250 x 4.6 mm, with a 5 µm particle size being common.
Q3: What are the common mobile phase compositions for Indacaterol HPLC?
A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer) is typically used. The pH of the buffer is a critical parameter and is often adjusted to be acidic, for instance, pH 3.5. The ratio of organic to aqueous phase can be adjusted to optimize the retention time and resolution.
Troubleshooting Guide
Q4: My Indacaterol peak is showing significant tailing. What are the potential causes and how can I fix it?
Peak tailing for basic compounds like Indacaterol in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine groups in the Indacaterol molecule, leading to peak tailing.
-
Solution: Lowering the mobile phase pH (e.g., to pH 2.5-4.0) can help to protonate the silanol groups and reduce these interactions. Using a highly end-capped column or a column with a different stationary phase chemistry can also mitigate this issue.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.
-
Solution: Ensure the mobile phase pH is consistently controlled and buffered. Small adjustments to the pH can have a significant impact on the peak shape.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a strong solvent. If the column is old or has degraded, it may need to be replaced.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was likely the issue.
-
Below is a systematic workflow for troubleshooting peak tailing:
Q5: I am observing poor resolution between Indacaterol and its impurities or degradation products. How can I improve the separation?
Improving resolution requires optimizing the selectivity, efficiency, and retention of the chromatographic system.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Solvent: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes changing the organic solvent itself (e.g., from acetonitrile to methanol) can alter the selectivity.
-
pH: Fine-tune the pH of the mobile phase to potentially change the ionization state of Indacaterol and interfering compounds, thus affecting their retention times differently.
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider using a column with a different stationary phase chemistry (e.g., a different C18 column from another brand, or a phenyl-hexyl column) to achieve a different selectivity.
-
Gradient Elution: If isocratic elution is not providing adequate separation, developing a gradient elution method can help to resolve closely eluting peaks.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. An increase in temperature generally decreases retention times and can sometimes improve peak shape.
Experimental Protocols
Below are examples of HPLC methods that have been used for the analysis of Indacaterol.
Method 1: Isocratic RP-HPLC for Indacaterol Maleate
-
Column: Phenomenex C18 (250mm x 4.6mm, 5µm)
-
Mobile Phase: Methanol: Phosphate Buffer (pH 6.8) (75:25 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µl
-
Retention Time: Approximately 4.3 min
Method 2: Rapid Isocratic RP-HPLC for Indacaterol Maleate and Glycopyrronium Bromide
-
Column: Onyx monolithic C18 (100 x 4.6 mm)
-
Mobile Phase: Acetonitrile: 30 mM Phosphate Buffer (pH 3.5) (30:70, v/v)
-
Flow Rate: 2 ml/min
-
Detection Wavelength: 210 nm
-
Run Time: Less than 3 minutes
Data Presentation
The following tables summarize the key parameters from different published HPLC methods for Indacaterol analysis.
Table 1: Comparison of Isocratic HPLC Methods for Indacaterol
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Onyx monolithic C18 (100 x 4.6 mm) | Agilent C18 (150 x 4.6 mm, 5µ) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 6.8) (75:25) | Acetonitrile: 30 mM Phosphate Buffer (pH 3.5) (30:70) | 0.01N KH2PO4: Acetonitrile (50:50) |
| Flow Rate | 1.0 ml/min | 2.0 ml/min | 1.0 ml/min |
| Detection | 260 nm | 210 nm | Not Specified |
| Retention Time | ~4.3 min | < 3 min | ~2.285 min |
Table 2: Example of a Gradient HPLC Method for Indacaterol and Related Impurities
| Parameter | Description |
| Column | YMC Triart, C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Potassium dihydrogen phosphate buffer (pH 2.2) |
| Mobile Phase B | Acetonitrile and Methanol mixture |
| Elution Mode | Gradient |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 45 °C |
| Detection | 210 nm (for Indacaterol and its impurities) |
Visualization of Method Development Logic
The following diagram illustrates the logical flow for developing a robust HPLC method for Indacaterol, focusing on achieving optimal peak resolution.
References
Minimizing off-target effects of Indacaterol in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Indacaterol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Indacaterol?
A1: Indacaterol is a potent and long-acting agonist of the beta-2 adrenergic receptor (ADRB2), which is its primary therapeutic target.[1][2][3][4] The on-target effect involves the stimulation of intracellular adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent relaxation of bronchial smooth muscle.[3]
The primary known off-target effects are agonist activities at beta-1 (ADRB1) and beta-3 (ADRB3) adrenergic receptors, though with significantly lower potency. In vitro studies have shown that Indacaterol has over 24-fold greater agonist activity at beta-2 receptors compared to beta-1 receptors and 20-fold greater activity compared to beta-3 receptors. At high concentrations, Indacaterol may also interact with other G-protein coupled receptors (GPCRs) or cellular pathways.
Q2: How can I minimize off-target effects in my experiments?
A2: Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Concentration Optimization: Use the lowest concentration of Indacaterol that elicits a robust on-target response. A dose-response curve is essential to determine the optimal concentration range.
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by ADRB2, use a selective ADRB2 antagonist, such as ICI 118,551. A rightward shift in the Indacaterol dose-response curve in the presence of the antagonist indicates a specific ADRB2-mediated effect.
-
Cell Line Selection: Use cell lines with a high expression of ADRB2 and low or no expression of off-target receptors like ADRB1. Characterize the receptor expression profile of your chosen cell line.
-
Appropriate Controls: Always include vehicle controls (e.g., DMSO) and untreated cells. A positive control, such as the non-selective beta-agonist Isoprenaline, can also be useful for comparison.
Q3: What are typical working concentrations for Indacaterol in cellular assays?
A3: The optimal concentration of Indacaterol will vary depending on the cell type, receptor expression level, and the specific assay. However, a general starting point for generating a dose-response curve is to use a concentration range from 1 pM to 10 µM. For inhibiting IgE-dependent histamine release from human lung mast cells, an EC50 of approximately 4 nM has been reported.
Q4: How does the duration of Indacaterol treatment affect potential off-target effects?
A4: As an ultra-long-acting agonist, prolonged exposure to Indacaterol can lead to receptor desensitization and downregulation of ADRB2. This could potentially unmask or amplify off-target effects, especially at higher concentrations. It is important to optimize the incubation time to achieve a robust on-target signal without inducing significant receptor desensitization.
Troubleshooting Guides
Issue 1: High background signal or unexpected cellular responses.
-
Possible Cause: Off-target effects due to excessive Indacaterol concentration.
-
Solution: Perform a detailed dose-response experiment to identify the EC50 for your on-target effect and work at concentrations around this value. Avoid using concentrations in the micromolar range if your on-target EC50 is in the nanomolar range.
-
-
Possible Cause: The chosen cell line expresses other receptors that are sensitive to Indacaterol.
-
Solution: Use a selective antagonist for the suspected off-target receptor to see if it reduces the unwanted response. If possible, switch to a cell line with a more defined receptor expression profile.
-
-
Possible Cause: Compound precipitation or instability in the assay medium.
-
Solution: Visually inspect the assay wells for any signs of precipitation. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause: Variation in cell health and passage number.
-
Solution: Use cells from a consistent passage number range for all experiments. Regularly monitor cell viability and morphology.
-
-
Possible Cause: Inconsistent incubation times or temperature.
-
Solution: Standardize all incubation steps and ensure that the temperature is stable throughout the assay.
-
-
Possible Cause: Reagent variability.
-
Solution: Prepare fresh dilutions of Indacaterol for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
-
Quantitative Data
The following table summarizes the known selectivity and potency of Indacaterol. A comprehensive off-target binding profile against a wide range of receptors is not publicly available.
| Target | Parameter | Value | Reference |
| On-Target Receptor | |||
| Beta-2 Adrenergic Receptor (ADRB2) | Agonist Activity vs. ADRB1 | >24-fold higher | |
| Agonist Activity vs. ADRB3 | >20-fold higher | ||
| pKi | 5.48 | ||
| EC50 (Histamine release inhibition) | ~4 nM | ||
| Off-Target Receptors | |||
| Beta-1 Adrenergic Receptor (ADRB1) | pKi | 7.36 | |
| Beta-3 Adrenergic Receptor (ADRB3) | Agonist Activity vs. ADRB2 | 20-fold lower |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the on-target activation of ADRB2 by Indacaterol.
Materials:
-
Cells expressing ADRB2 (e.g., HEK293-ADRB2)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Indacaterol stock solution (in DMSO)
-
Isoprenaline (positive control)
-
ICI 118,551 (selective ADRB2 antagonist, optional)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
White or black 96-well or 384-well assay plates
Procedure:
-
Cell Seeding: Seed the cells into the assay plate at a predetermined optimal density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of Indacaterol, Isoprenaline, and the antagonist (if used) in assay buffer. The final DMSO concentration should be below 0.5%.
-
Assay: a. Wash the cells once with warm PBS. b. Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. (For antagonist experiments) Add the antagonist at a fixed concentration and incubate for 15-30 minutes. d. Add the serial dilutions of Indacaterol or Isoprenaline to the wells. e. Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP signal against the logarithm of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated ADRB2, which is another hallmark of GPCR activation.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells)
-
Cell culture medium
-
Indacaterol stock solution (in DMSO)
-
β-arrestin assay kit reagents
Procedure:
-
Cell Seeding: Plate the cells according to the assay kit's instructions.
-
Compound Addition: Add serial dilutions of Indacaterol to the wells.
-
Incubation: Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's protocol and incubate for the specified duration at room temperature.
-
Measurement: Read the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the Indacaterol concentration and fit a sigmoidal dose-response curve to determine the EC50.
Visualizations
Caption: On-target signaling pathway of Indacaterol via the beta-2 adrenergic receptor.
Caption: Troubleshooting workflow for identifying potential off-target effects.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The identification of indacaterol as an ultralong-acting inhaled beta2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address variability in animal model responses to Indacaterol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Indacaterol in animal models of respiratory disease. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the inherent variability in animal model responses to this long-acting beta-2 adrenergic agonist.
Troubleshooting Guide
Researchers may encounter variability in animal responses to Indacaterol for a multitude of reasons, ranging from experimental design to the biological characteristics of the animal model. The following table outlines common issues, their potential causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| High variability in bronchodilator response between animals of the same species and strain. | - Genetic Differences: Even within inbred strains, there can be genetic drift and variations in the beta-2 adrenergic receptor gene that affect drug response.[1] - Disease Model Heterogeneity: The severity and characteristics of the induced respiratory disease (e.g., asthma, COPD) can vary between individual animals. - Drug Administration Technique: Inconsistent delivery of inhaled Indacaterol can lead to variable lung deposition. | - Increase Sample Size: A larger number of animals per group can help to account for individual variability. - Standardize Disease Induction: Ensure consistent application of the disease induction protocol to minimize variability in disease severity. - Refine and Standardize Drug Delivery: For inhaled administration, use appropriate, well-maintained equipment and ensure consistent technique for each animal.[2] |
| Lower than expected efficacy of Indacaterol. | - Species-Specific Receptor Differences: The density and affinity of beta-2 adrenergic receptors can vary between species, impacting drug potency.[3] For instance, rats and guinea pigs exhibit differences in beta-adrenergic receptor localization and density.[4] - Tachyphylaxis (Receptor Desensitization): Prolonged or repeated exposure to beta-2 agonists can lead to a diminished response.[5] This can be exacerbated by inflammatory conditions. - Anesthesia Effects: Certain anesthetics can influence airway smooth muscle tone and may interfere with the bronchodilator effects of Indacaterol. | - Conduct Dose-Response Studies: Determine the optimal effective dose for the specific animal model being used. - Consider Drug Washout Periods: In chronic studies, incorporate adequate washout periods to allow for receptor resensitization. - Select Appropriate Anesthesia: Choose an anesthetic with minimal impact on airway smooth muscle tone, or if possible, conduct studies in conscious, restrained animals. |
| Unexpected side effects (e.g., cardiovascular effects). | - Off-Target Effects: Although Indacaterol is selective for the beta-2 receptor, at higher doses, it may stimulate beta-1 adrenergic receptors in the heart, leading to increased heart rate. - Species-Specific Metabolism: The rate and pathway of Indacaterol metabolism can differ between species, potentially leading to higher systemic exposure and off-target effects in some models. | - Monitor Cardiovascular Parameters: Routinely measure heart rate and blood pressure during experiments. - Perform Pharmacokinetic Studies: Characterize the pharmacokinetic profile of Indacaterol in the chosen animal model to understand systemic exposure. |
| Difficulty in translating findings to human responses. | - Differences in Lung Anatomy and Physiology: The structure of the airways and the distribution of beta-2 receptors can differ significantly between laboratory animals and humans. - Differences in Metabolism: The metabolic pathways for Indacaterol in animals may not fully recapitulate human metabolism. | - Use Multiple Animal Models: Corroborating findings in different species can increase the predictive value for human responses. - Employ In Vitro Human Tissue Models: Studies on human precision-cut lung slices can provide valuable comparative data. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Indacaterol?
A1: Indacaterol is a long-acting beta-2 adrenergic agonist (LABA). It selectively binds to and stimulates beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation triggers a signaling cascade that involves the enzyme adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of airway smooth muscle, leading to bronchodilation.
Q2: Which animal models are most commonly used to study Indacaterol?
A2: Preclinical studies of Indacaterol have been conducted in a variety of animal models, including guinea pigs, rats, and rhesus monkeys. Guinea pigs are frequently used for asthma models due to their pronounced bronchoconstrictor response. Rats are often used for pharmacokinetic and toxicology studies. Non-human primates, such as rhesus monkeys, offer a model that is anatomically and physiologically more similar to humans.
Q3: How should Indacaterol be administered to animal models?
A3: For respiratory studies, the most relevant route of administration is inhalation to mimic clinical use. This can be achieved through various methods, including nebulization for anesthetized animals or dry powder insufflation for conscious or anesthetized animals. The choice of method depends on the specific animal model and experimental goals. It is crucial to use equipment and techniques that ensure consistent and quantifiable delivery to the lungs.
Q4: What factors can influence the dose selection of Indacaterol for in vivo studies?
A4: Dose selection should be based on dose-response studies conducted in the specific animal model. Factors that can influence the effective dose include the species and strain of the animal, the severity of the induced respiratory disease, and the specific endpoint being measured (e.g., prevention of bronchoconstriction vs. reversal of existing bronchoconstriction).
Q5: How can I minimize the impact of anesthesia on my experimental results?
A5: The choice of anesthetic is critical. Some injectable anesthetics, like propofol and ketamine, have mild bronchodilatory properties that could confound the effects of Indacaterol. Inhalant anesthetics can also affect airway tone. Whenever possible, studies in conscious, restrained animals are preferred. If anesthesia is necessary, the protocol should be consistent across all experimental groups, and the potential effects of the anesthetic should be considered in the interpretation of the results.
Quantitative Data Summary
The following tables summarize key quantitative data for Indacaterol from preclinical studies in various animal models.
Table 1: In Vitro and Ex Vivo Efficacy of Indacaterol
| Model | Parameter | Indacaterol | Comparator(s) | Reference |
| Human Precision-Cut Lung Slices | Potency (pEC50) | Lower than formoterol and salmeterol | Formoterol ≥ Salmeterol > Albuterol | |
| Intrinsic Efficacy | Similar to formoterol, higher than salmeterol | Formoterol > Albuterol > Salmeterol | ||
| Onset of Action | Fast | Similar to albuterol and formoterol, faster than salmeterol | ||
| Duration of Action | > Salmeterol and formoterol | Salmeterol > Formoterol > Albuterol | ||
| Rat Precision-Cut Lung Slices | Potency, Efficacy, Onset | Similar to human lung slices | Similar to human lung slices for formoterol and salmeterol; albuterol had increased potency and slower onset. | |
| Isolated Guinea Pig Trachea | Onset of Action | 30 ± 4 min | Similar to formoterol and salbutamol | |
| Duration of Action | 529 ± 99 min | Comparable to salmeterol |
Table 2: In Vivo Efficacy and Pharmacokinetics of Indacaterol
| Animal Model | Study Type | Parameter | Value | Reference |
| Conscious Guinea Pig | Bronchoprotection (intratracheal dry powder) | Duration of Action | At least 24 hours | |
| Anesthetized Rhesus Monkey | Bronchoprotection (nebulization) | Effect | Prolonged bronchoprotective effect with lower heart rate increase compared to comparators | |
| Rat | Pharmacokinetics (pulmonary) | Cmax | 51.020 ± 2.810 µg/mL | |
| Tmax | 0.083 ± 0.001 h | |||
| Half-life | 48.510 ± 0.012 h | |||
| Dog | Toxicology (inhalation) | Systemic Exposure (AUC 0-24h) | Dose-dependent increase |
Experimental Protocols
Below are detailed methodologies for key experiments involving Indacaterol in animal models.
Protocol 1: Evaluation of Bronchoprotective Effects in an Ovalbumin-Sensitized Guinea Pig Model of Asthma
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Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).
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Sensitization:
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Actively sensitize guinea pigs with intraperitoneal injections of ovalbumin (100 µg) and aluminum hydroxide (100 mg) as an adjuvant on days 0 and 7.
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Confirm sensitization on day 21 by an intradermal challenge with ovalbumin.
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Drug Administration:
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On the day of the experiment, administer Indacaterol or vehicle via intratracheal insufflation of a dry powder formulation to conscious, restrained animals.
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Bronchoconstriction Challenge:
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Thirty minutes after drug administration, place the animals in a whole-body plethysmograph to measure airway resistance.
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Expose the animals to an aerosol of a bronchoconstricting agent, such as histamine or methacholine, for a defined period.
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Data Analysis:
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Measure the increase in airway resistance in response to the bronchoconstricting challenge.
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Compare the level of bronchoconstriction in Indacaterol-treated animals to vehicle-treated controls to determine the degree of bronchoprotection.
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Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by post-hoc tests).
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Protocol 2: Pharmacokinetic Study of Inhaled Indacaterol in Rats
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Animal Model: Male Sprague-Dawley rats (250-300g).
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Drug Administration:
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Administer a single dose of Indacaterol via nose-only inhalation using a specialized exposure system.
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The formulation can be a dry powder or a solution for nebulization.
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Sample Collection:
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At predetermined time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours), collect blood samples via tail vein or cardiac puncture (terminal procedure).
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For lung tissue concentrations, euthanize a subset of animals at each time point and collect the lungs.
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Sample Analysis:
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Process blood samples to obtain plasma.
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Homogenize lung tissue samples.
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Quantify Indacaterol concentrations in plasma and lung homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
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Visualizations
Indacaterol Signaling Pathway
Caption: Indacaterol's mechanism of action via the β2-adrenergic receptor signaling cascade.
Experimental Workflow for In Vivo Bronchodilator Efficacy Study
Caption: A typical workflow for evaluating Indacaterol's efficacy in an animal model of asthma.
References
- 1. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Beta-Adrenergic Receptor Agonists in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Different beta-adrenergic receptor density in different rat skeletal muscle fibre types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
Improving the accuracy of Indacaterol quantification in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of indacaterol quantification in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of indacaterol using common analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in HPLC/LC-MS/MS
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Question: My chromatogram for indacaterol shows poor peak shape. What are the possible causes and solutions?
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Answer: Poor peak shape can arise from several factors related to the column, mobile phase, or injection solvent.
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Column Contamination: The column may be contaminated with residual matrix components. Solution: Flush the column with a strong solvent or consider using a guard column.
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Column Degradation: The stationary phase of the column can degrade, especially with extreme pH mobile phases. Solution: Ensure the mobile phase pH is within the recommended range for the column. If a void has formed, the column may need to be replaced.[1]
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Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: The sample should be reconstituted in a solvent that is as close in composition to the mobile phase as possible.[1]
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Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Solution: Adjusting the mobile phase pH or adding a competing agent like triethylamine can help mitigate these interactions.[2]
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Issue 2: High Variability Between Replicates
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Question: I'm observing significant variation between my replicate injections. What could be causing this and how can I improve precision?
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Answer: High variability can stem from inconsistent sample preparation, pipetting errors, or instrument issues.
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Inaccurate Pipetting: Ensure pipettes are properly calibrated and that pipetting is done consistently, especially when preparing standards and quality control (QC) samples.[3][4]
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Inadequate Mixing: Vortex or mix all solutions thoroughly before use, including standards, samples, and reagents.
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Inconsistent Sample Preparation: The extraction process, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), must be performed uniformly across all samples. Ensure consistent timing for each step and complete evaporation and reconstitution.
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Autosampler Issues: Check for air bubbles in the syringe and ensure the injection volume is consistent. Regular maintenance of the autosampler is crucial.
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Issue 3: Low Analyte Recovery
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Question: The recovery of indacaterlo from my biological samples is consistently low. How can I improve it?
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Answer: Low recovery is often related to the sample extraction procedure.
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Suboptimal Extraction Solvent (LLE): The choice of organic solvent is critical for efficient extraction. Ethyl acetate has been shown to provide good recovery for indacaterol from plasma and urine. Solution: If using a different solvent, consider switching to ethyl acetate or optimizing the current solvent system.
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Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb indacaterol from the SPE cartridge. Solution: Test different elution solvents or solvent mixtures. A common approach for indacaterol is to use a mixture of methanol and acetic acid.
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pH Adjustment: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like indacaterol. Solution: Adjust the sample pH to ensure indacaterol is in a neutral form to improve its partitioning into the organic solvent during LLE.
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Incomplete Reconstitution: After evaporation of the extraction solvent, the dried residue must be fully redissolved. Solution: Ensure the reconstitution solvent is appropriate and use vortexing or sonication to aid dissolution. A common reconstitution solvent is a mixture of water and methanol.
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Issue 4: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
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Question: I suspect matrix effects are impacting my indacaterol quantification. How can I identify and mitigate this?
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Answer: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal.
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Identification: To quantify the matrix effect, compare the peak area of indacaterol in a post-extraction spiked blank matrix sample to the peak area of indacaterol in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
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Mitigation Strategies:
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Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering components.
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Optimize Chromatography: Adjust the chromatographic conditions to separate indacaterol from the interfering matrix components. This may involve changing the mobile phase composition, gradient, or even the column.
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Use an Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification. If a stable isotope-labeled IS is not available, a structural analog like formoterol can be used.
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Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of indacaterol is still above the lower limit of quantification (LLOQ).
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Frequently Asked Questions (FAQs)
1. What is a typical linear range for indacaterol quantification in human plasma using LC-MS/MS?
Validated LC-MS/MS methods for indacaterol in human plasma typically show linearity over a concentration range of 0.075 to 100 ng/mL.
2. What are the common mass-to-charge ratio (m/z) transitions for indacaterol in MS/MS detection?
For positive ion mode electrospray ionization (ESI), indacaterol is commonly detected at a parent ion m/z of 393.3 and a daughter ion m/z of 173.2.
3. What is an appropriate internal standard for indacaterol analysis?
Formoterol is frequently used as an internal standard for the quantification of indacaterol in biological samples.
4. What kind of sample preparation is recommended for analyzing indacaterol in urine?
A liquid-liquid extraction (LLE) method using ethyl acetate has been successfully validated for the extraction of indacaterol from human urine samples.
5. How can I avoid carryover between injections?
To minimize carryover, inject a blank sample immediately after the highest concentration standard or sample. The peak area in the blank at the retention time of indacaterol should be less than 20% of the peak area at the LLOQ. A robust needle and injector washing protocol with a strong organic solvent is also recommended.
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for indacaterol.
Table 1: LC-MS/MS Method Parameters for Indacaterol in Human Plasma
| Parameter | Value | Reference(s) |
| Linearity Range | 0.075 - 100 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.075 ng/mL | |
| Lower Limit of Detection (LOD) | 0.050 ng/mL | |
| Internal Standard (IS) | Formoterol | |
| MS/MS Transition (Indacaterol) | m/z 393.3 → 173.2 | |
| MS/MS Transition (Formoterol - IS) | m/z 345.2 → 149.1 |
Table 2: Accuracy and Precision Data for Indacaterol in Human Plasma (LC-MS/MS)
| QC Level | Intra-batch Accuracy (%) | Intra-batch Precision (%RSD) | Reference(s) |
| LLOQ (0.075 ng/mL) | 113.6 | 10.8 | |
| Low QC | 104.7 | 9.1 | |
| Mid QC | 99.8 | 7.6 | |
| High QC | 102.2 | 8.5 |
Table 3: Recovery Data for Indacaterol from Biological Matrices
| Biological Matrix | Extraction Method | QC Level | Mean Recovery (%) | Precision (%RSD) | Reference(s) |
| Human Urine | LLE | Low | 93.5 | 3.84 | |
| Human Urine | LLE | Mid | 89.8 | 2.15 | |
| Human Urine | LLE | High | 92.2 | 2.17 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Indacaterol from Human Plasma
This protocol is based on a validated LC-MS/MS method.
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Pipette 1 mL of human plasma into a 10 mL test tube.
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Spike with the appropriate concentration of indacaterol standard or QC solution.
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Add 50 µL of the internal standard working solution (e.g., Formoterol).
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Add 400 µL of 25% formic acid.
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Vortex for 30 seconds.
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Add 5 mL of ethyl acetate.
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Vortex for 1 minute.
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Centrifuge at 4000 rpm for 10 minutes.
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Transfer the upper organic layer to a clean test tube.
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Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the dry extract with 200 µL of the mobile phase (e.g., water:methanol, 30:70, v/v).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for injection.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Indacaterol
This is a general protocol derived from multiple sources.
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Column: C18 column (e.g., 100 x 4.6 mm).
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 3.5). A common composition is acetonitrile:phosphate buffer (30:70, v/v).
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Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detection at 210 nm or 260 nm.
-
Injection Volume: 5 - 20 µL.
Visualizations
Caption: Workflow for Indacaterol Quantification in Plasma by LC-MS/MS.
Caption: Troubleshooting Decision Tree for Indacaterol Bioanalysis.
References
Best practices for handling and storing Indacaterol Acetate powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Indacaterol Acetate powder, alongside troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[2] This activation stimulates the Gs alpha subunit of the G-protein coupled receptor, leading to the activation of adenylyl cyclase. Adenylyl cyclase then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[3]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability (≥4 years).[1] It should be kept in a dry and dark environment to prevent degradation.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is soluble in organic solvents such as DMSO (up to 79 mg/mL), ethanol (up to 20 mg/mL), and dimethylformamide (DMF) (up to 20 mg/mL).[1] It is sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to first dissolve the powder in a minimal amount of a compatible organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted with your aqueous experimental medium to the desired final concentration. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.
Q4: What personal protective equipment (PPE) should be worn when handling this compound powder?
A4: When handling this compound powder, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, a lab coat, and safety glasses with side shields. Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.
Troubleshooting Guide
Issue: The this compound powder is not dissolving in my aqueous buffer.
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Solution: this compound has poor solubility in aqueous solutions. To overcome this, prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol first. Once fully dissolved, you can then perform serial dilutions into your aqueous buffer or cell culture medium to reach your desired final concentration. Ensure the final concentration of the organic solvent in your experimental setup is compatible with your assay and does not exceed cytotoxic levels (typically <0.5% for DMSO in many cell lines).
Issue: I am observing unexpected or inconsistent results in my cell-based assays.
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Solution 1: Check the stability of your this compound solution. Aqueous solutions of this compound are not stable for long periods and it is recommended to use them within one day of preparation. For consistent results, prepare fresh dilutions from your frozen stock solution for each experiment.
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Solution 2: Verify the final concentration of the organic solvent. High concentrations of solvents like DMSO can have off-target effects on cells. Ensure that the final solvent concentration in your experimental wells is consistent across all conditions and is below the tolerance level of your specific cell line.
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Solution 3: Assess the confluency and health of your cells. The response to β2-AR agonists can be dependent on the physiological state of the cells. Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density for all experiments.
Issue: My compound appears to have lost potency over time.
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Solution: Improper storage can lead to the degradation of this compound. Ensure the powder is stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~79 mg/mL |
| Ethanol | ~20 mg/mL |
| Dimethylformamide (DMF) | ~20 mg/mL |
| Aqueous Buffers | Sparingly soluble |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL |
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid Powder | -20°C | ≥ 4 years |
| Stock Solution in Solvent | -80°C | Up to 1 year |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol for Preparation of this compound Powder for In Vitro Cellular Assays
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Materials:
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This compound powder
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Anhydrous Dimethyl sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated pipettes and sterile tips
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Vortex mixer
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Cell culture medium or desired aqueous buffer
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-
Procedure for Preparing a 10 mM Stock Solution:
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Calculate the required mass of this compound powder for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 452.55 g/mol ).
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Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
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Vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
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This 10 mM stock solution can be stored at -80°C for up to one year.
-
-
Procedure for Preparing a Working Solution:
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Thaw the 10 mM stock solution at room temperature.
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Perform serial dilutions of the stock solution with your cell culture medium or aqueous buffer to achieve the desired final concentrations for your experiment.
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Ensure the final concentration of DMSO in your assay is below the cytotoxic threshold for your cell line (typically <0.5%).
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Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.
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Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Technical Support Center: Troubleshooting Unexpected Side Effects of Indacaterol in Preclinical Models
Welcome to the technical support center for researchers utilizing Indacaterol in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected side effects observed in animal models. All data is sourced from publicly available preclinical toxicology and pharmacology reports.
Frequently Asked Questions (FAQs)
Q1: We observed nasal and laryngeal changes in our rat inhalation study with Indacaterol. Is this a known finding?
A1: Yes, findings in the nasal cavity and larynx are documented preclinical toxicities of Indacaterol in rats. These are generally considered specific to rodents and may not be directly translatable to human risk. The primary observations are degeneration of the olfactory epithelium in the nasal cavity and squamous metaplasia in the larynx.[1]
Q2: Our dog telemetry study is showing cardiovascular effects, including increased heart rate and decreased blood pressure, after Indacaterol administration. Is this expected?
A2: Yes, cardiovascular effects are known class effects for beta-2 adrenergic agonists like Indacaterol. In preclinical studies with dogs, dose-dependent increases in heart rate and decreases in blood pressure have been observed. At higher doses and with chronic administration, myocardial fibrosis, particularly in the papillary muscles, has also been reported.[1]
Q3: We have noted liver changes, specifically hepatocyte vacuolation, in our dog toxicology study. What is the significance of this?
A3: Periportal hepatocyte vacuolation due to glycogen deposition is a recognized finding in dogs treated with Indacaterol. This is considered a class effect of beta-2 adrenergic agonists, which can stimulate glycogenolysis in the liver.[1][2]
Q4: What is the mechanism behind the nasal and laryngeal findings in rats?
A4: While the exact mechanism is not fully elucidated, beta-2 adrenergic receptors are expressed on airway epithelial cells.[3] Chronic stimulation of these receptors may lead to cellular changes. Laryngeal squamous metaplasia is often considered a nonspecific adaptive response to chronic irritation from inhaled substances. The degeneration of the olfactory epithelium could be related to the presence of beta-2 adrenergic receptors on olfactory sensory neurons, though this is an area of ongoing research.
Troubleshooting Guides
Issue 1: Unexpected Histopathological Findings in the Rat Respiratory Tract
Symptoms:
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Degeneration, thinning, and disorganization of the olfactory epithelium in the nasal cavity.
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Squamous metaplasia of the laryngeal epithelium, particularly at the base of the epiglottis.
Possible Cause: These are known, dose-dependent toxicities of Indacaterol in rats following inhalation exposure.
Troubleshooting Steps:
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Confirm Dose and Exposure: Verify the administered dose and the efficiency of the inhalation delivery system. Ensure that the dose reaching the respiratory tract is within the intended range.
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Review Histopathology: Compare your findings with the established characteristics of Indacaterol-related changes. The degeneration of the olfactory epithelium is characterized by a loss of sustentacular cell cytoplasm. Laryngeal squamous metaplasia may be graded from minimal to severe.
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Establish a No-Observed-Adverse-Effect Level (NOAEL): If conducting a dose-ranging study, determine the NOAEL for these findings. Preclinical studies have established NOAELs for these effects (see Table 1).
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Consider Species Specificity: Note that these findings are considered rat-specific and their relevance to human safety is low.
Issue 2: Cardiovascular Changes in Canine Models
Symptoms:
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Tachycardia (increased heart rate).
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Hypotension (decreased blood pressure).
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QTc interval prolongation.
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Myocardial fibrosis (with chronic, high-dose exposure).
Possible Cause: These are exaggerated pharmacological effects resulting from stimulation of beta-2 adrenergic receptors in the cardiovascular system.
Troubleshooting Steps:
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Monitor Cardiovascular Parameters Continuously: Utilize telemetry to obtain continuous ECG, heart rate, and blood pressure data.
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Dose-Response Analysis: Characterize the dose-response relationship for these cardiovascular changes. This will help in identifying a potential therapeutic window with an acceptable safety margin.
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Assess QTc Interval: Carefully analyze the QTc interval for any prolongation, which is a known risk for some beta-2 agonists.
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Histopathological Examination: In terminal studies, conduct a thorough histopathological examination of the heart, with a focus on the papillary muscles, to assess for any signs of myocardial fibrosis.
Issue 3: Hepatic Changes in Canine Models
Symptoms:
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Periportal hepatocyte vacuolation observed during histopathological examination.
Possible Cause: This is likely due to an exaggeration of the known pharmacological effect of beta-2 adrenergic agonists on hepatic glycogen metabolism.
Troubleshooting Steps:
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Confirm Histopathological Findings: Ensure the observed vacuolation is consistent with glycogen deposition. Special stains like Periodic acid-Schiff (PAS) can be used to confirm the presence of glycogen.
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Correlate with Dose: Determine if the incidence and severity of hepatocyte vacuolation are dose-dependent. In some studies, this effect was observed across all dose groups.
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Evaluate Liver Function: Although typically not associated with functional impairment, it is prudent to assess standard liver function markers (e.g., ALT, AST) in serum to rule out overt hepatotoxicity.
Quantitative Data from Preclinical Studies
The following tables summarize dose-response relationships for the key unexpected side effects of Indacaterol in rats and dogs, based on available preclinical toxicology reports.
Table 1: Summary of Unexpected Side Effects of Indacaterol in Rats (Inhalation)
| Finding | Dose Level (mg/kg/day) | Observation | Study Duration |
| Laryngeal Squamous Metaplasia | 0.102 | No-Observed-Adverse-Effect Level (NOAEL) | 26 weeks |
| 0.314 | Squamous metaplasia of the epithelium in the ventral larynx observed. | 26 weeks | |
| Olfactory Epithelium Degeneration | - | Characterized by loss of sustentacular cell cytoplasm and disorganization. | - |
Data for olfactory epithelium degeneration is qualitative from the available reports.
Table 2: Summary of Unexpected Side Effects of Indacaterol in Dogs (Inhalation)
| Finding | Dose Level (mg/kg/day) | Observation | Study Duration |
| Cardiovascular Effects | 0.025 | No-Observed-Adverse-Effect Level (NOAEL) for myocardial fibrosis. | 13 weeks |
| 0.12 | 13% increase in QTc interval on day 1. | 2 weeks | |
| 0.23 | 16% increase in QTc interval on day 1. | 2 weeks | |
| 0.25 | Myocardial fibrosis in papillary muscles observed. | 13 weeks | |
| Hepatic Effects | All treated groups | Periportal hepatocyte glycogen vacuolation observed. | 13 weeks |
Experimental Protocols
Assessment of Laryngeal and Nasal Histopathology in Rats
Objective: To evaluate the histopathological changes in the larynx and nasal cavity of rats following inhalation exposure to Indacaterol.
Methodology:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dosing: Administer Indacaterol via nose-only inhalation for a specified duration (e.g., 4, 13, or 26 weeks). Include a control group exposed to the vehicle only.
-
Necropsy and Tissue Collection: At the end of the study, euthanize the animals and perform a gross examination of the respiratory tract. Collect the head for nasal cavity examination and the larynx.
-
Tissue Fixation and Processing:
-
Nasal Cavity: Decalcify the head and trim at multiple transverse levels to examine the olfactory and respiratory epithelium.
-
Larynx: Trim the larynx at multiple levels to include the base of the epiglottis and the ventral pouch.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
-
Histopathological Evaluation: A board-certified veterinary pathologist should examine the slides for any degenerative, inflammatory, or metaplastic changes. The severity of lesions should be graded.
Cardiovascular Safety Assessment in Conscious Dogs using Telemetry
Objective: To continuously monitor cardiovascular parameters in conscious dogs following administration of Indacaterol.
Methodology:
-
Animal Model: Beagle dogs are a standard non-rodent species for cardiovascular safety assessment.
-
Surgical Implantation: Surgically implant a telemetry transmitter for the continuous measurement of ECG, heart rate, and arterial blood pressure. Allow for a post-operative recovery period.
-
Dosing: Administer Indacaterol, typically via inhalation, at various dose levels. Include a vehicle control group.
-
Data Collection: Record cardiovascular data continuously before and after dosing for a specified period.
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (including PR, QRS, and QTc). The QTc interval is often corrected for heart rate using a species-specific formula (e.g., Van de Water's or Bazett's).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships related to the observed side effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Adrenergic regulation of glycogenolysis in isolated guinea-pig hepatocytes: evidence that beta 2-receptors mediate catecholamine stimulation of glycogenolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2-Adrenoceptor signaling in airway epithelial cells promotes eosinophilic inflammation, mucous metaplasia, and airway contractility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indacaterol Dosage for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Indacaterol for various cell lines in in-vitro experiments. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for Indacaterol in cell culture experiments?
A1: Based on published studies, a starting concentration range of 500 nM to 10 µM is recommended for most cancer cell lines.[1] The optimal concentration will vary depending on the specific cell line and the biological endpoint being measured. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific experimental setup.
Q2: Which cell lines have shown sensitivity to Indacaterol?
A2: Indacaterol has demonstrated anti-cancer effects in several cell lines, including non-small cell lung cancer (NSCLC) lines such as A549, H1299, and H460, as well as the fibrosarcoma cell line HT1080 and hepatoma cell lines HepG2 and Hep3B.[1][2] Effects observed include inhibition of cell viability, migration, invasion, and colony formation.[2]
Q3: What are the known mechanisms of action for Indacaterol's anti-cancer effects?
A3: In cancer cell lines, Indacaterol has been shown to exert its effects through at least two primary mechanisms:
-
Inhibition of Glucose Transporter 1 (GLUT1): Indacaterol can bind to and inhibit GLUT1, a key protein involved in glucose uptake in cancer cells. This leads to reduced glucose availability and subsequent inhibition of cancer cell proliferation and viability.[2]
-
Suppression of the IKK/NF-κB Signaling Pathway: Indacaterol can inhibit the activation of the IKK/NF-κB pathway, which is crucial for the expression of genes involved in inflammation, cell survival, and invasion, such as MMP-9.
Quantitative Data Summary
The following table summarizes the effective concentrations of Indacaterol observed in various cancer cell lines. Note that IC50 values are not always explicitly stated in the literature, and the provided concentrations represent effective doses reported to produce a significant biological response.
| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Citation |
| A549 | Non-Small Cell Lung Cancer | 500 nM - 1 µM | Inhibition of colony formation | |
| H1299 | Non-Small Cell Lung Cancer | 500 nM - 1 µM | Inhibition of cell migration, decreased GLUT1 expression | |
| H460 | Non-Small Cell Lung Cancer | Not specified | Inhibition of colony formation, increased apoptosis | |
| HT1080 | Fibrosarcoma | 1 µM - 10 µM | Inhibition of TNF-α-induced invasion and migration | |
| HepG2 | Hepatoma (HBV-negative) | Gradient Concentrations | Inhibition of SLC16A3 expression | |
| Hep3B | Hepatoma (HBV-positive) | Gradient Concentrations | Inhibition of SLC16A3 expression |
Experimental Protocols
1. Wound Healing (Scratch) Assay
This protocol is designed to assess the effect of Indacaterol on cancer cell migration.
-
Materials:
-
Cancer cell line of interest (e.g., H1299)
-
Complete culture medium
-
Serum-free culture medium
-
Indacaterol stock solution (in DMSO)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells reach >90% confluency, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of Indacaterol (e.g., 0, 500 nM, 1 µM). Include a vehicle control (DMSO).
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure relative to the 0-hour time point.
-
2. Colony Formation Assay
This assay evaluates the effect of Indacaterol on the long-term proliferative capacity of single cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete culture medium
-
Indacaterol stock solution (in DMSO)
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing different concentrations of Indacaterol (e.g., 0, 500 nM, 1 µM) or a vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment-containing medium every 2-3 days.
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Indacaterol.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Indacaterol stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of Indacaterol and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collecting both the adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
-
Troubleshooting Guides
Issue: High variability in wound healing assay results.
-
Possible Cause: Inconsistent scratch width.
-
Solution: Use a new pipette tip for each scratch and apply consistent pressure. Consider using a commercially available wound healing insert for more uniform gap creation.
-
-
Possible Cause: Cells detaching from the plate edges.
-
Solution: Ensure the cell monolayer is fully confluent before making the scratch. Be gentle during the washing steps.
-
Issue: No colony formation in the control group of the colony formation assay.
-
Possible Cause: Seeding density is too low or cells have poor viability.
-
Solution: Optimize the seeding density for your specific cell line. Ensure you are using healthy, low-passage cells.
-
-
Possible Cause: Culture medium is depleted.
-
Solution: Change the medium every 2-3 days to provide fresh nutrients.
-
Issue: High background staining in the apoptosis assay.
-
Possible Cause: Over-trypsinization during cell harvesting.
-
Solution: Minimize the trypsinization time and use a gentle detachment method.
-
-
Possible Cause: Delayed analysis after staining.
-
Solution: Analyze the cells on the flow cytometer as soon as possible after the staining incubation is complete.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Efficacy of Indacaterol Versus Formoterol
In the landscape of long-acting β2-adrenergic receptor agonists (LABAs) for the management of respiratory diseases, indacaterol and formoterol represent two key therapeutic options. While both drugs share the same mechanism of action, their distinct pharmacological profiles, elucidated through extensive preclinical modeling, differentiate their efficacy and duration of action. This guide provides a comprehensive comparison of the preclinical data for indacaterol and formoterol, offering researchers, scientists, and drug development professionals a detailed overview of their performance in various experimental settings.
Molecular and Cellular Efficacy: Receptor Binding and Functional Activity
The cornerstone of the therapeutic action of both indacaterol and formoterol lies in their interaction with the β2-adrenergic receptor (β2-AR). Preclinical studies have meticulously characterized their binding affinities and functional efficacies at this receptor.
In vitro studies have demonstrated that indacaterol possesses a high affinity for the human β2-adrenoceptor, which is comparable to that of formoterol.[1] However, there are nuances in their intrinsic activities. Indacaterol is characterized as a high-efficacy agonist at the human β2-adrenoceptor.[1][2] Some studies suggest that the mean maximum effect (Emax) for indacaterol is approximately 73% of the maximum effect of the full agonist isoprenaline, whereas formoterol exhibits an Emax of around 90%.[2] Despite this, other studies in recombinant cell systems characterize both indacaterol and formoterol as high-efficacy agonists compared to the partial agonist salmeterol.[3] In human primary airway smooth muscle cells, indacaterol has been shown to produce a maximal response intermediate to that of salmeterol and formoterol.
Functionally, this translates to potent relaxation of airway smooth muscle. Studies using isolated human bronchi and precision-cut lung slices have shown that indacaterol behaves as a high-efficacy β2-agonist, with an onset of action that is not significantly different from formoterol but is significantly faster than salmeterol.
| Parameter | Indacaterol | Formoterol | Reference |
| β2-Adrenoceptor Binding Affinity | Similar to Formoterol | High | |
| Intrinsic Efficacy (vs. Isoprenaline) | ~73% | ~90% | |
| Functional Characterization | High-efficacy agonist | High-efficacy agonist |
Organ-Level Efficacy: Bronchodilation and Bronchoprotection in Isolated Tissues and Animal Models
The ultimate preclinical validation of a bronchodilator's efficacy comes from its performance in models that mimic the physiological conditions of the airways. Both indacaterol and formoterol have been extensively studied in isolated airway tissues and in vivo animal models of bronchoconstriction.
Onset and Duration of Action
A key differentiator between these two molecules is their duration of action. Preclinical studies have consistently demonstrated that indacaterol has a significantly longer duration of action than formoterol. In studies on isolated human bronchi and small airways, indacaterol's duration of action was ranked as greater than both salmeterol and formoterol. This extended duration is a hallmark of indacaterol, leading to its classification as an "ultra-LABA".
The onset of action for both drugs is rapid. In preclinical models, the onset of action of indacaterol was found to be similar to that of salbutamol and formoterol, and significantly faster than that of salmeterol. This rapid onset is a crucial attribute for providing quick relief from bronchoconstriction.
Bronchoprotective Effects
In vivo studies in animal models, such as the guinea pig, have been instrumental in demonstrating the bronchoprotective effects of these agents. Indacaterol has been shown to produce a prolonged bronchoprotective effect against pharmacologically induced bronchoconstriction. Tachyphylaxis experiments in conscious guinea pigs, where bronchoconstriction was induced by 5-HT, showed that after 5 days of treatment, the inhibitory effect of both indacaterol and formoterol was enhanced compared to a single treatment, a phenomenon not observed with salmeterol.
| Feature | Indacaterol | Formoterol | Reference |
| Onset of Action | Rapid, similar to Formoterol | Rapid | |
| Duration of Action | Ultra-long (24 hours) | Long (12 hours) | |
| Bronchoprotection | Prolonged and potent | Potent |
Anti-inflammatory and Safety Profiles
Beyond their primary role as bronchodilators, β2-agonists have been investigated for potential anti-inflammatory properties. Formoterol has been shown to inhibit a range of acute inflammatory processes in animal models, including eosinophil activation and infiltration, microvascular leakage, and antigen-induced mediator release from human lung tissue.
From a safety perspective, preclinical data suggest that for a given level of bronchodilator activity, indacaterol may have a greater cardiovascular safety margin than formoterol.
Experimental Protocols
Detailed, replicable experimental protocols are crucial for the objective comparison of drug candidates. Below are summarized methodologies for key preclinical assays used to evaluate the efficacy of indacaterol and formoterol.
β2-Adrenoceptor Binding Assay
Objective: To determine the binding affinity of indacaterol and formoterol for the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoceptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Radioligand Binding: Membranes are incubated with a fixed concentration of a radiolabeled β2-adrenoceptor antagonist (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled competitor drugs (indacaterol or formoterol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Isolated Human Bronchus Functional Assay
Objective: To assess the potency, efficacy, and duration of action of indacaterol and formoterol in relaxing pre-contracted human airway smooth muscle.
Methodology:
-
Tissue Preparation: Human bronchial rings are obtained from surgical resection specimens and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction: The bronchial rings are contracted with a spasmogen such as acetylcholine or histamine to induce a stable level of tone.
-
Drug Addition: Cumulative concentration-response curves are generated by the stepwise addition of increasing concentrations of indacaterol or formoterol.
-
Measurement of Relaxation: The relaxation of the bronchial rings is measured isometrically using a force transducer.
-
Duration of Action: To assess the duration of action, after obtaining a maximal relaxation with the agonist, the tissue is washed repeatedly, and the return of the contractile tone is monitored over time.
-
Data Analysis: The potency (EC50) and maximal relaxation (Emax) are calculated from the concentration-response curves.
In Vivo Bronchoprotection Assay in Guinea Pigs
Objective: To evaluate the ability of inhaled indacaterol and formoterol to protect against bronchoconstriction induced by a spasmogen in an animal model.
Methodology:
-
Animal Model: Conscious guinea pigs are used.
-
Drug Administration: Animals are exposed to an aerosol of the test compound (indacaterol or formoterol) or vehicle.
-
Bronchoconstriction Challenge: At various time points after drug administration, the animals are challenged with an inhaled bronchoconstrictor agent, such as acetylcholine or 5-hydroxytryptamine (5-HT).
-
Measurement of Bronchoconstriction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance and dynamic lung compliance using whole-body plethysmography.
-
Data Analysis: The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated group. The onset and duration of the bronchoprotective effect are determined by performing the challenge at different times after drug administration.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and the experimental workflow for the isolated human bronchus assay.
Caption: β2-Adrenergic Receptor Signaling Pathway
Caption: Isolated Human Bronchus Assay Workflow
References
- 1. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of indacaterol for chronic obstructive pulmonary disease (COPD) - Cazzola - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Pharmacogenetic characterization of indacaterol, a novel β2-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Indacaterol in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the long-term safety of Indacaterol, a long-acting beta-agonist (LABA), as demonstrated in pivotal animal studies. The data presented here is crucial for understanding the preclinical safety profile of this compound and for comparing it with other alternatives in the development of respiratory therapeutics.
Executive Summary
Indacaterol has undergone extensive preclinical safety evaluation in both rodent and non-rodent species to support its clinical use. Long-term repeat-dose toxicity studies have been conducted in rats for up to 26 weeks and in dogs for up to 39 weeks. The primary target organs of toxicity identified were the nasal cavity and larynx in rats, and the cardiovascular system and liver in dogs. These effects are generally considered class-effects for beta2-adrenergic agonists. Genetic toxicology studies have shown no evidence of mutagenic or clastogenic potential. Carcinogenicity studies in rats and mice did not reveal a significant tumorigenic potential relevant to human risk. Safety pharmacology studies have confirmed that the primary effects of Indacaterol are on the cardiovascular and respiratory systems, consistent with its mechanism of action.
Repeat-Dose Toxicity Studies
Long-term repeat-dose inhalation toxicity studies are fundamental in assessing the safety of chronically administered respiratory drugs. Below is a summary of the key findings from studies conducted on Indacaterol in rats and dogs.
Table 1: Summary of Repeat-Dose Inhalation Toxicity Studies of Indacaterol
| Species | Study Duration | Dose Levels (mg/kg/day) | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 26 weeks | 0, 0.07, 0.73, 3.8 | - Degeneration of the olfactory epithelium in the nasal cavity.- Squamous metaplasia of the larynx. | 0.07 mg/kg/day |
| Dog | 39 weeks | 0, 0.1, 0.5, 2.5 | - Increased heart rate and decreased blood pressure.- Myocardial fibrosis (class effect).- Periportal liver hepatocyte vacuolation due to glycogen deposition (class effect). | Not explicitly stated in the provided results. Effects were observed at all dose levels. |
Experimental Protocol: 39-Week Inhalation Toxicity Study in Dogs
This section outlines a representative experimental protocol for a long-term inhalation toxicity study, based on the information available for Indacaterol.
Objective: To evaluate the potential toxicity of Indacaterol following daily inhalation administration to beagle dogs for 39 weeks.
Test System:
-
Species: Beagle dog
-
Sex: Male and female
-
Number of Animals: Typically 4-6 animals per sex per group
Test Article:
-
Indacaterol maleate, micronized powder for inhalation.
Administration:
-
Route: Nose-only or oropharyngeal inhalation.
-
Frequency: Once daily.
-
Duration: 39 weeks, often with a 4-week recovery period for a subset of animals.
Experimental Groups:
-
Group 1: Control (air or vehicle)
-
Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose
In-life Assessments:
-
Clinical Observations: Daily for signs of toxicity.
-
Body Weight: Weekly.
-
Food Consumption: Weekly.
-
Ophthalmology: Pre-study and at terminal sacrifice.
-
Electrocardiography (ECG): Pre-study, and at multiple timepoints during the study.
-
Blood Pressure: Pre-study, and at multiple timepoints during the study.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at pre-study and at terminal sacrifice.
Terminal Assessments:
-
Necropsy: Full gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of specified organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and any gross lesions from other groups.
Below is a graphical representation of the experimental workflow for a typical long-term inhalation toxicity study.
Genetic Toxicology
A standard battery of in vitro and in vivo genetic toxicology studies was conducted to assess the mutagenic and clastogenic potential of Indacaterol.
Table 2: Summary of Genetic Toxicology Studies for Indacaterol
| Assay | Test System | Results | Conclusion |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | Negative | Not mutagenic |
| In vitro Chromosomal Aberration Assay | Human lymphocytes | Negative | Not clastogenic |
| In vivo Micronucleus Test | Rat bone marrow | Negative | Not clastogenic |
Carcinogenicity Studies
Long-term carcinogenicity studies were performed in both mice and rats to evaluate the tumorigenic potential of Indacaterol.
Table 3: Summary of Carcinogenicity Studies of Indacaterol
| Species | Study Duration | Key Findings | Conclusion |
| Mouse | 2 years | No treatment-related increase in tumor incidence. | Not carcinogenic in mice. |
| Rat | 2 years | No treatment-related increase in tumor incidence. | Not carcinogenic in rats. |
Safety Pharmacology
Safety pharmacology studies were conducted to investigate the potential undesirable pharmacodynamic effects of Indacaterol on major physiological systems.
Table 4: Summary of Safety Pharmacology Studies for Indacaterol
| System | Key Findings |
| Cardiovascular | Increased heart rate and effects on blood pressure, consistent with beta2-adrenergic agonism. No significant effects on QT interval at therapeutic doses. |
| Respiratory | Bronchodilation as the primary pharmacodynamic effect. |
| Central Nervous System (CNS) | No significant adverse effects on behavior, motor activity, or coordination. |
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway
Indacaterol is a selective agonist of the beta-2 adrenergic receptor. Upon binding to this receptor on the surface of airway smooth muscle cells, it initiates a signaling cascade that leads to bronchodilation.
Comparison with Other Long-Acting Beta-Agonists
While direct head-to-head preclinical safety studies are not always publicly available, a comparative assessment can be made based on the known preclinical profiles of other LABAs like Salmeterol and Formoterol.
-
Cardiovascular Effects: Similar to Indacaterol, both Salmeterol and Formoterol are known to cause cardiovascular effects such as increased heart rate, which are considered class-effects. The extent and dose-dependency of these effects are key differentiators evaluated in preclinical studies.
-
Target Organ Toxicity: The target organs of toxicity for Salmeterol and Formoterol in animal studies also include the cardiovascular system. Specific findings in other organs may vary.
-
Carcinogenicity: Carcinogenicity findings for other LABAs have been observed in some rodent studies (e.g., smooth muscle tumors). However, the relevance of these findings to humans has been a subject of extensive regulatory discussion. Indacaterol did not show such findings in its carcinogenicity studies.
Conclusion
The comprehensive long-term animal safety studies on Indacaterol have established a well-characterized preclinical safety profile. The observed toxicities in rats and dogs are consistent with the pharmacology of a beta-2 adrenergic agonist and are not considered to pose a significant risk to humans at therapeutic doses. The lack of genotoxic or carcinogenic potential further supports its long-term safety. This guide provides researchers and drug development professionals with essential data to inform their work and to compare the preclinical safety of Indacaterol with other therapeutic alternatives.
A Comparative Analysis of Indacaterol and Olodaterol in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Indacaterol and Olodaterol are both once-daily long-acting beta2-adrenergic agonists (LABAs) that serve as cornerstone maintenance bronchodilator treatments for patients with Chronic Obstructive Pulmonary Disease (COPD). While both drugs share a common mechanism of action, their distinct pharmacological profiles warrant a detailed comparative analysis for informed research and clinical application. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies of pivotal trials, and visualizations of their shared signaling pathway.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both Indacaterol and Olodaterol exert their bronchodilatory effects by acting as agonists at the β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.
The binding of Indacaterol or Olodaterol to the β2-adrenergic receptor triggers a conformational change, leading to the activation of the associated stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle cells.[1][2]
Comparative Efficacy
Indirect comparisons of clinical trials have suggested that Indacaterol and Olodaterol have similar efficacy in patients with COPD.[3] Key efficacy endpoints in clinical trials include the change from baseline in trough forced expiratory volume in one second (FEV1), St. George's Respiratory Questionnaire (SGRQ) total score, and Transition Dyspnea Index (TDI) total score.
| Efficacy Parameter | Indacaterol | Olodaterol | Indirect Comparison Findings |
| Trough FEV1 | Significant improvements observed.[4] | Significant improvements observed.[5] | No statistically significant difference when compared under similar trial conditions. |
| SGRQ Total Score | Significant improvements reported. | Improvements in health-related quality of life noted. | No statistically significant differences found in a network meta-analysis. |
| TDI Total Score | Significant improvements in dyspnea demonstrated. | Improvements in dyspnea reported. | No statistically significant differences found in a network meta-analysis. |
Pharmacokinetic Profiles
While both are long-acting agents, their pharmacokinetic profiles exhibit some differences.
| Pharmacokinetic Parameter | Indacaterol | Olodaterol |
| Time to Peak Plasma Concentration (Tmax) | Approximately 15 minutes. | Approximately 10 to 20 minutes. |
| Peak Plasma Concentration (Cmax) | Dose-proportional. | Dose-proportional. |
| Terminal Half-Life | Effective half-life of 33.9 to 35.8 hours. | Approximately 45 hours. |
| Systemic Bioavailability | Low systemic exposure at recommended doses. | Approximately 30% from pulmonary absorption; very low oral bioavailability (<1%). |
| Metabolism | Primarily via UGT1A1 and to a lesser extent CYP3A4 and P-gp. | Substantially metabolized by direct glucuronidation and O-demethylation (mainly by CYP2C9). |
Safety and Tolerability
The safety profiles of Indacaterol and Olodaterol are consistent with the known class effects of β2-agonists. In clinical trials, both drugs were generally well-tolerated.
| Adverse Event Profile | Indacaterol | Olodaterol |
| Common Adverse Events | COPD worsening, cough, and nasopharyngitis. | Nasopharyngitis, dizziness, and rash. |
| Cardiovascular Safety | No clinically significant effects on QTc interval, heart rate, or blood pressure at recommended doses. | Acceptable cardiovascular safety profile. |
| Serious Adverse Events | The rate of serious adverse events was low and similar to placebo in clinical trials. | The incidence of serious adverse events was comparable to placebo in clinical trials. |
Experimental Protocols of Pivotal Trials
To provide a clear understanding of the evidence supporting the efficacy and safety of these agents, the methodologies of representative pivotal monotherapy trials are detailed below.
Indacaterol: NCT00624286
This 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study evaluated the efficacy and safety of Indacaterol 150 µg once daily in patients with moderate-to-severe COPD.
-
Patient Population: Male and female patients aged ≥40 years with a clinical diagnosis of moderate-to-severe COPD, a smoking history of ≥20 pack-years, and a post-bronchodilator FEV1 ≥30% and <80% of the predicted normal value, and an FEV1/FVC ratio of <70%.
-
Intervention: Patients were randomized to receive either Indacaterol 150 µg or placebo, administered once daily in the morning via a single-dose dry-powder inhaler (Breezhaler®).
-
Primary Endpoint: The primary efficacy endpoint was the trough FEV1 at week 12.
-
Secondary Endpoints: Secondary endpoints included other lung function parameters, patient-reported outcomes such as the SGRQ and TDI, and rescue medication use.
Olodaterol: Phase III Pivotal Program
The approval of Olodaterol was based on a large Phase III program that included replicate, randomized, double-blind, placebo-controlled, parallel-group trials of 48 weeks' duration.
-
Patient Population: Patients aged ≥40 years with a diagnosis of moderate to very severe COPD (GOLD 2-4) and a smoking history of >10 pack-years.
-
Intervention: Patients were randomized to receive Olodaterol (5 µg or 10 µg) or placebo, administered once daily in the morning via the Respimat® inhaler.
-
Primary Endpoints: The co-primary efficacy endpoints were the FEV1 area under the curve from 0 to 3 hours (AUC0-3) response and the trough FEV1 response at 24 weeks.
-
Secondary Endpoints: Secondary endpoints included health-related quality of life (SGRQ), dyspnea (TDI), and rescue medication use.
Conclusion
In the absence of direct head-to-head clinical trials, indirect comparisons suggest that Indacaterol and Olodaterol offer comparable efficacy and safety in the management of COPD. Both provide 24-hour bronchodilation with a once-daily dosing regimen, a key advantage for patient adherence. Differences in their pharmacokinetic profiles and the inhaler devices used for their administration may be considered in specific research contexts or clinical scenarios. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing work in the field of respiratory medicine. Further head-to-head trials would be beneficial to delineate any subtle but clinically meaningful differences between these two important therapeutic agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Comparing Clinical Outcomes of Tiotropium/Olodaterol, Umeclidinium/Vilanterol, and Indacaterol/Glycopyrronium Fixed-Dose Combination Therapy in Patients with Chronic Obstructive Pulmonary Disease in Taiwan: A Multicenter Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Efficacy and safety of indacaterol 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olodaterol: a review of its use in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of published findings on Indacaterol's bronchodilator effects
Indacaterol, a long-acting beta-2 adrenergic agonist (LABA), has demonstrated consistent and reproducible bronchodilator effects in numerous clinical trials for the management of chronic obstructive pulmonary disease (COPD).[1][2][3][4] This guide provides a comparative analysis of published findings on Indacaterol's efficacy, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding of its performance relative to other bronchodilators.
Quantitative Comparison of Bronchodilator Efficacy
The primary measure of efficacy for bronchodilators is the improvement in forced expiratory volume in one second (FEV1). Clinical studies consistently show that Indacaterol produces rapid and sustained bronchodilation.[1] A pooled analysis of three clinical studies demonstrated that Indacaterol 150 μg once daily increased trough FEV1 (the FEV1 at 24 hours post-dose) by 160 mL compared to placebo after 12 weeks of treatment. The bronchodilator effect was evident from the first dose and was maintained over the long term without evidence of tachyphylaxis.
For a direct comparison with other long-acting bronchodilators, the following table summarizes key findings from various studies.
| Treatment Comparison | Study | Key Findings on FEV1 | Reference |
| Indacaterol vs. Placebo | Pooled analysis of 3 studies | Indacaterol 150 μg increased trough FEV1 by 160 mL vs. placebo at 12 weeks. | |
| Indacaterol vs. Formoterol | INVOLVE study (52 weeks) | Indacaterol 300 µg or 600 µg increased 24h post-dose FEV1 by 170 ml vs. placebo and by 100 ml vs. formoterol after 12 weeks. | |
| Crossover study | At 24 hours, Indacaterol (150, 300, and 600 µg) was at least as efficacious as formoterol 12 µg twice daily. | ||
| Indacaterol vs. Tiotropium | INHANCE study (26 weeks) | Trough FEV1 at 12 weeks increased by 180 mL with both Indacaterol 150 µg and 300 µg, and by 140 mL with tiotropium 18 µg, all compared to placebo. | |
| Meta-analysis | No significant difference in trough FEV1 at 12 and 26 weeks between Indacaterol and tiotropium. | ||
| Indacaterol vs. Salmeterol | 12-week study | Indacaterol demonstrated superior efficacy in improving FEV1 compared to salmeterol. | |
| Indacaterol/Glycopyrronium vs. LABA/ICS | CRYSTAL study | A direct switch to Indacaterol/Glycopyrronium resulted in superior improvement in trough FEV1 at Week 12 versus LABA + ICS (treatment difference of +71 mL). |
Experimental Protocols
The reproducibility of these findings is underpinned by robust and consistent clinical trial methodologies.
General Clinical Trial Design for Bronchodilator Efficacy
A common design for assessing the efficacy of long-acting bronchodilators like Indacaterol is the randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a diagnosis of moderate-to-severe COPD, typically defined by post-bronchodilator FEV1/FVC < 0.70 and FEV1 < 80% of predicted normal.
-
Interventions: Patients are randomized to receive once-daily Indacaterol (e.g., 75 µg, 150 µg, or 300 µg), a placebo, or an active comparator (e.g., tiotropium, formoterol, salmeterol) for a specified duration (e.g., 12, 26, or 52 weeks).
-
Primary Endpoint: The primary efficacy outcome is typically the trough FEV1 at a pre-specified time point, such as 12 weeks. Trough FEV1 is the FEV1 measured 24 hours after the previous dose, reflecting the duration of action.
-
Secondary Endpoints: These often include serial FEV1 measurements over 24 hours, peak FEV1, rescue medication use, health status questionnaires (e.g., St. George's Respiratory Questionnaire - SGRQ), and dyspnea scores (e.g., Transition Dyspnea Index - TDI).
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters (e.g., serum potassium, blood glucose) is conducted throughout the study.
The following diagram illustrates a typical experimental workflow for these clinical trials.
Mechanism of Action: Signaling Pathway
Indacaterol exerts its bronchodilator effect by acting as a selective agonist for beta-2 adrenergic receptors located on the smooth muscle cells of the airways. This interaction initiates a cascade of intracellular events leading to smooth muscle relaxation and bronchodilation.
The binding of Indacaterol to the beta-2 adrenergic receptor stimulates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various target proteins. This phosphorylation cascade ultimately results in the relaxation of bronchial smooth muscle, leading to the opening of the airways.
The following diagram illustrates the signaling pathway of Indacaterol.
References
- 1. Indacaterol, a novel inhaled, once-daily, long-acting beta2-agonist for the treatment of obstructive airways diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Role of indacaterol, a once-daily bronchodilator, in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Indacaterol detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various analytical methods for the detection and quantification of Indacaterol, a long-acting beta-agonist used in the management of chronic obstructive pulmonary disease (COPD). The following sections detail the experimental protocols and performance characteristics of commonly employed techniques, offering a comparative analysis to aid in method selection for research, quality control, and clinical applications.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the determination of Indacaterol in bulk pharmaceutical ingredients, finished dosage forms, and biological matrices such as plasma and urine. The most prominent of these include High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detectors, High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application.
Quantitative Performance Comparison
The performance of different analytical methods for Indacaterol quantification is summarized in the tables below. These tables provide a comparative overview of key validation parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance Characteristics of Chromatographic Methods for Indacaterol
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC | Bulk/Tablets | 10-50 µg/mL | - | - | [1] |
| RP-HPLC-UV | Pharmaceutical Formulation | 2.0-20 µg/mL | - | - | [2] |
| RP-HPLC-Fluorescence | Pharmaceutical Formulation | 0.05-5.0 µg/mL | - | - | [2] |
| HPTLC | Bulk/Pharmaceuticals | 100-600 µg/mL | - | - | [2] |
| UPLC-MS/MS | Human Plasma | 2-250 pg/mL | - | 2 pg/mL | [3] |
| HPLC-MS/MS | Human Plasma | 0.075-100 ng/mL | - | 0.075 ng/mL | |
| HPLC-MS/MS | Human Urine | 0.075-100 ng/mL | - | 0.075 ng/mL |
Table 2: Performance Characteristics of Spectroscopic Methods for Indacaterol
| Method | Matrix | Linearity Range | LOD | LOQ | Reference |
| UV-Spectrophotometry | Bulk/Capsules | 1.0-10.0 µg/mL | 0.078 µg/mL | 0.238 µg/mL | |
| Spectrofluorimetry | Bulk/Capsules | 1.0-40.0 ng/mL | 0.075 ng/mL | 0.226 ng/mL | |
| Difference Spectrophotometry | Bulk/Capsules | - | - | - | |
| Colorimetric (MBTH) | Bulk/Capsules | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the routine analysis of Indacaterol in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: Phenomenex C18 (250mm x 4.6ID, 5 micron particle size).
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 6.8) in a 75:25 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (for Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Dissolve a portion of the powder equivalent to a specific amount of Indacaterol maleate in the mobile phase.
-
Sonicate to ensure complete dissolution and filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and more economical alternative to HPLC for the quantification of Indacaterol.
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: A suitable solvent system is used for development.
-
Application: Apply the standard and sample solutions as bands on the TLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Scan the developed plate at 260 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of Indacaterol in methanol.
-
Apply different volumes of the stock solution to the TLC plate to construct a calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for quantifying low concentrations of Indacaterol in biological matrices due to its high sensitivity and selectivity.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically around 1 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Indacaterol and an internal standard. For Indacaterol, the transition m/z 393.3 → 173.2 is often monitored.
-
-
Sample Preparation (from Human Plasma):
-
Liquid-Liquid Extraction (LLE):
-
To a plasma sample, add an internal standard and a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the mixture.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE): This is another common technique for sample clean-up.
-
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the analysis of Indacaterol in bulk drug and pharmaceutical formulations.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Methodology:
-
Prepare a standard stock solution of Indacaterol in a suitable solvent like methanol.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 259 nm for Indacaterol in methanol.
-
Calculate the concentration of Indacaterol in the sample by comparing its absorbance with the calibration curve.
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationships between these analytical methods, the following diagrams are provided.
Caption: General experimental workflow for the analysis of Indacaterol.
Caption: Logical relationship for comparing analytical methods for Indacaterol.
Conclusion
The selection of an appropriate analytical method for Indacaterol determination is contingent upon the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where concentration levels are relatively high, UV-Spectrophotometry and HPLC are reliable and cost-effective methods. HPTLC provides a high-throughput and economical alternative. For the quantification of Indacaterol in biological fluids, where concentrations are typically very low and the matrix is complex, the high sensitivity and selectivity of LC-MS/MS are indispensable. This guide provides the foundational information to assist researchers and analysts in choosing the most suitable method for their application and in implementing it effectively.
References
A Comparative Analysis of the Anti-inflammatory Effects of Indacaterol and Other Long-Acting β2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Indacaterol, an ultra-long-acting β2-agonist (ultra-LABA), with other long-acting β2-agonists (LABAs) such as Formoterol and Salmeterol. The focus is on experimental data that elucidates the direct anti-inflammatory actions of these compounds, distinct from their well-established bronchodilatory effects.
Executive Summary
While all β2-agonists exert their primary effect through bronchodilation, emerging in vitro evidence suggests that some LABAs, including Indacaterol, possess intrinsic anti-inflammatory properties. These effects are primarily mediated through the elevation of intracellular cyclic AMP (cAMP), which can suppress the activity of various inflammatory cells. Direct comparative studies indicate that Indacaterol and Formoterol are potent inhibitors of neutrophil activity, a key driver of inflammation in chronic obstructive pulmonary disease (COPD). In contrast, data for a direct comparison with Salmeterol and Vilanterol on these specific anti-inflammatory endpoints is less established. This guide synthesizes the available experimental data to facilitate a comparative understanding of these agents' anti-inflammatory potential.
Mechanism of Action: β2-Agonist Anti-inflammatory Signaling
The primary mechanism of action for the anti-inflammatory effects of β2-agonists is the stimulation of β2-adrenergic receptors on the surface of inflammatory cells. This triggers a signaling cascade that leads to the suppression of inflammatory responses.
As depicted in Figure 1, the binding of a LABA to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases intracellular cAMP levels.[1] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), leading to the inhibition of inflammatory mediator release and a reduction in inflammatory cell activation.[2] Some studies also suggest alternative, cAMP-independent pathways, such as the activation of Protein Phosphatase 2A (PP2A), which may contribute to the anti-inflammatory effects, particularly in synergy with corticosteroids.[3]
Comparative In Vitro Anti-inflammatory Effects on Human Neutrophils
An in vitro study by Anderson et al. provides a direct comparison of the anti-inflammatory effects of Indacaterol, Formoterol, and Salbutamol on human neutrophils.[4][5] Neutrophils are key inflammatory cells in the pathogenesis of COPD.
Experimental Protocol:
1. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy adult volunteers.
2. Neutrophil Activation: Neutrophils were activated with either N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) or platelet-activating factor (PAF).
3. Treatment with β2-Agonists: Activated neutrophils were treated with various concentrations (1-1000 nM) of Indacaterol, Formoterol, or Salbutamol.
4. Measurement of Inflammatory Responses: The following pro-inflammatory activities were measured:
-
Reactive Oxygen Species (ROS) Generation: Measured by luminol-enhanced chemiluminescence.
-
Leukotriene B4 (LTB4) Production: Measured by ELISA.
-
Elastase Release: Measured by a colorimetric assay.
5. Measurement of Intracellular Signaling:
-
Intracellular cAMP: Measured to confirm the mechanism of action.
-
Cytosolic Ca2+: Measured to assess changes in neutrophil activation signaling.
Data Presentation:
Table 1: Comparative Inhibition of Neutrophil Pro-inflammatory Activities by Indacaterol and Formoterol
| Inflammatory Mediator | β2-Agonist | Concentration for Significant Inhibition (P < 0.05) | Key Findings |
| Reactive Oxygen Species (ROS) | Indacaterol | 1-10 nM | Dose-dependent inhibition. |
| Formoterol | 1-10 nM | Equivalent dose-dependent inhibition to Indacaterol. | |
| Leukotriene B4 (LTB4) | Indacaterol | 10-100 nM | Significant, dose-related inhibition. |
| Formoterol | 10-100 nM | Essentially equivalent, dose-related inhibition to Indacaterol. | |
| Elastase Release | Indacaterol | 1-10 nM | Significant, dose-related inhibition. |
| Formoterol | 1-10 nM | Equivalent, dose-dependent inhibition to Indacaterol. |
Note: Salbutamol was significantly less effective, showing inhibition only at higher concentrations (≥100 nM).
The data clearly indicates that both Indacaterol and Formoterol are potent inhibitors of key pro-inflammatory functions of human neutrophils in vitro, with their effects being largely equivalent.
Effects on Anti-inflammatory Gene Expression
LABAs, including Indacaterol, can also influence the expression of genes involved in the inflammatory response, often in synergy with glucocorticoids.
Experimental Workflow:
Studies have shown that Indacaterol can augment the expression of glucocorticoid-induced anti-inflammatory genes in human bronchial epithelial cells, such as Glucocorticoid-Induced Leucine Zipper (GILZ) and Cysteine-Rich Secretory Protein LCCL Domain-Containing 2 (CRISPLD2). This suggests a synergistic anti-inflammatory effect when Indacaterol is used in combination with inhaled corticosteroids. While similar synergistic effects have been noted for Formoterol, direct comparative studies on the magnitude of this effect between different LABAs are limited.
Comparison with Salmeterol and Vilanterol
Direct comparative experimental data on the anti-inflammatory effects of Indacaterol versus Salmeterol and Vilanterol is sparse.
-
Salmeterol: Some studies on the combination of Salmeterol and Fluticasone have shown a reduction in inflammatory cells (CD8+ and CD4+ T cells) and pro-inflammatory mediators (IFN-γ and TNF-α) in bronchial biopsies of COPD patients. However, in vitro studies directly comparing the potency of Salmeterol and Formoterol in suppressing neutrophil reactivity have found Formoterol to be significantly more effective, while Salmeterol showed no significant effect at the tested concentrations.
-
Vilanterol: No direct in vitro or in vivo experimental data comparing the anti-inflammatory effects of Vilanterol with Indacaterol was identified in the conducted searches. Clinical studies have focused on the bronchodilatory and overall clinical efficacy of Vilanterol, usually in combination with an inhaled corticosteroid.
Conclusion
The available experimental evidence strongly suggests that Indacaterol possesses significant anti-inflammatory properties, particularly in its ability to suppress neutrophil activation and the release of pro-inflammatory mediators. In direct comparative in vitro studies, the anti-inflammatory potency of Indacaterol is equivalent to that of Formoterol. Both appear to be more effective than Salbutamol in this regard. While Salmeterol has demonstrated some anti-inflammatory effects, particularly in combination with corticosteroids, its potency in directly suppressing neutrophil function may be less than that of Indacaterol and Formoterol. For Vilanterol, there is a lack of direct comparative data on its intrinsic anti-inflammatory effects.
For researchers and drug development professionals, these findings highlight the potential of ultra-LABAs like Indacaterol to contribute to the anti-inflammatory management of airway diseases, beyond their established role as bronchodilators. Further head-to-head clinical trials measuring inflammatory biomarkers are warranted to fully elucidate the comparative anti-inflammatory profiles of different LABAs in vivo.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Can the anti-inflammatory activities of β2-agonists be harnessed in the clinical setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Phosphodiesterase 4 inhibitors augment the ability of formoterol to enhance glucocorticoid-dependent gene transcription in human airway epithelial cells: a novel mechanism for the clinical efficacy of roflumilast in severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Receptor Binding Affinity: A Comparative Analysis of Indacaterol and Vilanterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro receptor binding affinity of two long-acting beta-2 adrenergic receptor (β2-AR) agonists: Indacaterol and Vilanterol. The information presented is based on published experimental data to assist researchers in understanding the pharmacological differences between these compounds.
Executive Summary
Data Presentation: Quantitative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of Indacaterol and Vilanterol for the human β2-adrenergic receptor. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor | pKi | Source |
| Vilanterol | Human β2-AR | Higher than Indacaterol | Slack et al., 2013[2] |
| Indacaterol | Human β2-AR | 7.9 | Battram et al., 2006 |
Note: While Slack et al. (2013) directly state that Vilanterol has a higher affinity than Indacaterol, the specific pKi value from this comparative study is not publicly available. The pKi for Indacaterol is from a separate study.
Experimental Protocols
The binding affinity data presented above was generated using radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.
Radioligand Binding Assay for β2-Adrenergic Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Indacaterol or Vilanterol) for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor are cultured to confluence.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspension: The membrane pellet is washed and resuspended in an assay buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4). Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a radiolabeled ligand that binds to the β2-AR (e.g., [3H]-CGP12177 or [125I]-Iodocyanopindolol).
-
Increasing concentrations of the unlabeled test compound (Indacaterol or Vilanterol) or a known high-affinity ligand for determining non-specific binding (e.g., propranolol).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
Mandatory Visualizations
Experimental Workflow: Radioligand Binding Assay```dot
Caption: Simplified β2-adrenergic receptor signaling pathway.
References
A Comparative Guide to Long-Acting Beta-Agonists (LABAs) for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals: A Network Meta-Analysis of Clinical Trial Data
This guide provides a comprehensive comparison of the efficacy and safety of various Long-Acting Beta-Agonist (LABA) monotherapies for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The information is derived from a network meta-analysis of published randomized controlled trials (RCTs), offering an objective overview to inform research and development efforts in this therapeutic area.
Executive Summary
Long-acting beta-agonists are a cornerstone in the management of COPD, providing bronchodilation and symptomatic relief. This guide synthesizes data from a network meta-analysis to compare the performance of several key LABAs: salmeterol, formoterol, indacaterol, olodaterol, and vilanterol. The analysis focuses on critical clinical endpoints, including lung function (FEV1), patient-reported outcomes (St. George's Respiratory Questionnaire and Transition Dyspnea Index), and exacerbation rates. The presented data, structured in comparative tables and supported by detailed experimental protocols, aims to facilitate evidence-based decision-making in drug development and research.
Data Presentation: Comparative Efficacy and Safety of LABAs
The following tables summarize the quantitative data from a network meta-analysis comparing different LABA monotherapies. The data represents the mean difference and 95% credible interval (CrI) for various efficacy and safety outcomes at 12 and 24 weeks of treatment.
Table 1: Change from Baseline in Trough Forced Expiratory Volume in 1 Second (FEV1) in Liters (L) at 12 Weeks
| Comparison | Mean Difference (95% CrI) |
| Indacaterol 300 µg vs.: | |
| Placebo | 0.16 (0.14, 0.18) |
| Formoterol 12 µg | 0.10 (0.08, 0.12) |
| Salmeterol 50 µg | 0.08 (0.06, 0.10) |
| Olodaterol 5 µg | 0.09 (0.07, 0.11) |
| Olodaterol 10 µg | 0.08 (0.06, 0.10) |
| Vilanterol 25 µg | 0.07 (0.04, 0.09) |
| Indacaterol 150 µg vs.: | |
| Placebo | 0.15 (0.13, 0.16) |
| Formoterol 12 µg | 0.09 (0.07, 0.11) |
| Salmeterol 50 µg | 0.07 (0.05, 0.09) |
| Olodaterol 5 µg | 0.08 (0.06, 0.10) |
| Olodaterol 10 µg | 0.07 (0.05, 0.09) |
| Vilanterol 25 µg | 0.06 (0.03, 0.08) |
| Indacaterol 75 µg vs.: | |
| Placebo | 0.12 (0.10, 0.14) |
| Formoterol 12 µg | 0.06 (0.04, 0.08) |
| Salmeterol 50 µg vs.: | |
| Placebo | 0.08 (0.07, 0.10) |
| Formoterol 12 µg | 0.02 (0.00, 0.04) |
| Vilanterol 25 µg vs.: | |
| Placebo | 0.09 (0.07, 0.12) |
| Formoterol 12 µg | 0.03 (0.01, 0.06) |
| Olodaterol 10 µg vs.: | |
| Placebo | 0.08 (0.06, 0.10) |
| Olodaterol 5 µg vs.: | |
| Placebo | 0.07 (0.05, 0.09) |
| Formoterol 12 µg vs.: | |
| Placebo | 0.06 (0.05, 0.08) |
Table 2: Change from Baseline in St. George's Respiratory Questionnaire (SGRQ) Total Score at 12 Weeks
| Comparison | Mean Difference (95% CrI) |
| Indacaterol 300 µg vs. Placebo | -3.3 (-4.6, -2.0) |
| Indacaterol 150 µg vs. Placebo | -2.9 (-4.0, -1.8) |
| Salmeterol 50 µg vs. Placebo | -2.5 (-3.5, -1.5) |
| Formoterol 12 µg vs. Placebo | -1.8 (-2.9, -0.7) |
| Olodaterol 10 µg vs. Placebo | -2.0 (-3.5, -0.5) |
| Olodaterol 5 µg vs. Placebo | -1.7 (-3.2, -0.2) |
| Vilanterol 25 µg vs. Placebo | -2.3 (-3.9, -0.7) |
Table 3: Change from Baseline in Transition Dyspnea Index (TDI) Focal Score at 12 Weeks
| Comparison | Mean Difference (95% CrI) |
| Indacaterol 300 µg vs. Placebo | 1.0 (0.7, 1.3) |
| Indacaterol 150 µg vs. Placebo | 0.9 (0.6, 1.1) |
| Salmeterol 50 µg vs. Placebo | 0.7 (0.4, 0.9) |
| Formoterol 12 µg vs. Placebo | 0.6 (0.3, 0.8) |
| Olodaterol 10 µg vs. Placebo | 0.5 (0.1, 0.9) |
| Olodaterol 5 µg vs. Placebo | 0.5 (0.1, 0.9) |
| Vilanterol 25 µg vs. Placebo | 0.7 (0.3, 1.1) |
Table 4: Rate Ratio of COPD Exacerbations
| Comparison | Rate Ratio (95% CrI) |
| Indacaterol 150 µg vs. Olodaterol 5 µg | 0.70 (0.50, 0.98) |
| Indacaterol 150 µg vs. Olodaterol 10 µg | 0.72 (0.51, 1.0) |
| Salmeterol 50 µg vs. Placebo | 0.73 (0.58, 0.92) |
| Indacaterol 150 µg vs. Placebo | 0.64 (0.48, 0.85) |
| Indacaterol 300 µg vs. Placebo | 0.68 (0.50, 0.93) |
Experimental Protocols
The data presented in this guide are derived from a network meta-analysis of randomized controlled trials (RCTs). The methodologies of these underlying trials share common features, which are summarized below. For detailed protocols of specific trials, researchers are encouraged to consult the primary publications.
General Trial Design: The included studies were typically multicenter, randomized, double-blind, parallel-group trials comparing a specific LABA monotherapy with placebo or another active comparator. The treatment duration for the data presented was at least 12 weeks.
Key Inclusion Criteria: [1][2][3][4][5]
-
Diagnosis: Patients with a clinical diagnosis of moderate to severe COPD, as defined by the Global Initiative for Chronic Obstructive Lung Disease (GOLD) guidelines.
-
Age: Typically 40 years of age or older.
-
Smoking History: A significant smoking history, usually 10 pack-years or more.
-
Lung Function: Post-bronchodilator FEV1/FVC ratio of less than 0.70 and a post-bronchodilator FEV1 between 30% and 80% of the predicted normal value.
Key Exclusion Criteria:
-
A primary diagnosis of asthma or other significant respiratory diseases other than COPD.
-
A recent history of COPD exacerbation requiring treatment with systemic corticosteroids or antibiotics, or hospitalization (typically within 6 weeks to 3 months prior to screening).
-
Clinically significant cardiovascular conditions, such as recent myocardial infarction or unstable heart disease.
-
Long-term oxygen therapy.
-
Pregnant or breastfeeding women.
Randomization and Blinding: Patients were randomly assigned to treatment groups. To maintain blinding, double-dummy techniques were often employed when comparing different inhaler devices.
Outcome Measures:
-
Primary Efficacy Endpoints: The most common primary endpoint was the change from baseline in trough FEV1.
-
Secondary Efficacy Endpoints: These often included changes in patient-reported outcomes such as the St. George's Respiratory Questionnaire (SGRQ) total score and the Transition Dyspnea Index (TDI) focal score.
-
Safety Endpoints: The incidence of adverse events, serious adverse events, and COPD exacerbations were monitored throughout the studies.
Mandatory Visualization
The following diagrams illustrate the network of comparisons between the different LABA monotherapies included in the meta-analysis and a simplified signaling pathway for LABAs.
Caption: Network of direct comparisons between LABA monotherapies and placebo.
Caption: Simplified signaling pathway of LABAs in bronchial smooth muscle cells.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov:443]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Determine the Safety and Efficacy of (R,R)-Formoterol in the Treatment of Subjects With COPD | Clinical Research Trial Listing [centerwatch.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
The Efficacy of Indacaterol in Combination with Inhaled Corticosteroids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The combination of long-acting beta2-agonists (LABAs) and inhaled corticosteroids (ICS) is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed comparison of the efficacy of Indacaterol, a once-daily LABA, in combination with the ICS Mometasone Furoate (IND/MF), against other established LABA/ICS therapies. The data presented is compiled from pivotal clinical trials to aid in the objective evaluation of this combination therapy.
Comparative Efficacy of Indacaterol/Mometasone Furoate (IND/MF)
The clinical development of IND/MF has been benchmarked against the widely used combination of Salmeterol/Fluticasone Propionate (SAL/FLU). The PALLADIUM and IRIDIUM phase III clinical trials provide robust data on the comparative efficacy and safety of these two combination therapies in patients with inadequately controlled asthma.
Lung Function
A primary endpoint in asthma and COPD trials is the improvement in lung function, typically measured by the forced expiratory volume in one second (FEV1). Pooled analysis of the PALLADIUM and IRIDIUM studies demonstrates that once-daily IND/MF improves lung function compared to twice-daily SAL/FLU.[1][2][3][4][5]
| Treatment Comparison | Outcome Measure | Result | Study |
| High-dose IND/MF (150/320 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Trough FEV1 at Week 52 | Statistically significant improvement with IND/MF (Δ 51 mL) | PALLADIUM & IRIDIUM (Pooled) |
| Medium-dose IND/MF (150/160 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Trough FEV1 at Week 52 | Comparable improvement | PALLADIUM & IRIDIUM (Pooled) |
o.d. = once daily; b.i.d. = twice daily; Δ = difference in least squares mean
Asthma Exacerbations
Reducing the frequency of exacerbations is a critical goal in asthma management. High-dose IND/MF has shown a significant reduction in asthma exacerbation rates compared to high-dose SAL/FLU.
| Treatment Comparison | Outcome Measure | Result | Study |
| High-dose IND/MF (150/320 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Annualized rate of all exacerbations | 19% reduction with IND/MF | PALLADIUM & IRIDIUM (Pooled) |
| High-dose IND/MF (150/320 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Annualized rate of moderate or severe exacerbations | 22% reduction with IND/MF | PALLADIUM & IRIDIUM (Pooled) |
| High-dose IND/MF (150/320 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Annualized rate of severe exacerbations | 26% reduction with IND/MF | PALLADIUM & IRIDIUM (Pooled) |
| Medium-dose IND/MF (150/160 µg o.d.) vs. High-dose SAL/FLU (50/500 µg b.i.d.) | Annualized rate of severe and moderate or severe exacerbations | Comparable reductions | PALLADIUM & IRIDIUM (Pooled) |
Asthma Control
Asthma control, assessed by tools such as the Asthma Control Questionnaire (ACQ-7), was comparable between IND/MF and SAL/FLU treatment groups. Both treatments demonstrated improvements from baseline over the 52-week treatment period.
Advancing to Triple Therapy: The Role of a LAMA
For patients whose asthma remains uncontrolled on LABA/ICS therapy, the addition of a long-acting muscarinic antagonist (LAMA) is recommended. The IRIDIUM study also evaluated the efficacy of a once-daily, single-inhaler triple combination of Indacaterol, Glycopyrronium (a LAMA), and Mometasone Furoate (IND/GLY/MF).
Superior Lung Function with Triple Therapy
The IRIDIUM trial demonstrated that both medium- and high-dose IND/GLY/MF provided superior improvements in trough FEV1 compared to the respective doses of IND/MF and high-dose SAL/FLU.
| Treatment Comparison | Outcome Measure | Result | Study |
| Medium-dose IND/GLY/MF vs. Medium-dose IND/MF | Trough FEV1 at Week 26 | Statistically significant improvement with IND/GLY/MF (Δ 76 mL) | IRIDIUM |
| High-dose IND/GLY/MF vs. High-dose IND/MF | Trough FEV1 at Week 26 | Statistically significant improvement with IND/GLY/MF (Δ 65 mL) | IRIDIUM |
| Medium-dose IND/GLY/MF vs. High-dose SAL/FLU | Trough FEV1 at Week 26 | Statistically significant improvement with IND/GLY/MF (Δ 88 mL) | IRIDIUM |
Exacerbation Reduction with Triple Therapy
The addition of a LAMA in a triple combination therapy also led to a greater reduction in asthma exacerbations.
| Treatment Comparison | Outcome Measure | Result | Study |
| Medium-dose IND/GLY/MF vs. High-dose MF/IND | Annualized rate of all exacerbations | 16% lower with IND/GLY/MF | IRIDIUM |
| Medium-dose IND/GLY/MF vs. High-dose SAL/FLU | Annualized rate of all, moderate or severe, and severe exacerbations | 21-30% lower with IND/GLY/MF | IRIDIUM |
| High-dose IND/GLY/MF vs. High-dose MF/IND | Annualized rate of all, moderate or severe, and severe exacerbations | 19-27% reduction with IND/GLY/MF | IRIDIUM |
Experimental Protocols
The efficacy and safety of IND/MF and IND/GLY/MF have been established through rigorous, large-scale, randomized, double-blind, active-controlled clinical trials.
PALLADIUM and IRIDIUM Study Design
The PALLADIUM and IRIDIUM studies were phase III, 52-week, randomized, double-blind, parallel-group studies.
-
Patient Population: Patients with inadequately controlled asthma on their current ICS/LABA therapy. Key inclusion criteria included a pre-bronchodilator FEV1 of <80% of predicted normal and an ACQ-7 score of ≥1.5.
-
Randomization and Treatment Arms:
-
PALLADIUM: Compared once-daily IND/MF (medium and high doses) with twice-daily SAL/FLU (high dose) and once-daily Mometasone Furoate alone.
-
IRIDIUM: Compared once-daily IND/GLY/MF (medium and high doses) with once-daily IND/MF (medium and high doses) and twice-daily SAL/FLU (high dose).
-
-
Primary Endpoint: The primary endpoint for many of these comparisons was the change from baseline in trough FEV1 at week 26 or 52.
-
Secondary Endpoints: Key secondary endpoints included the annualized rate of asthma exacerbations and change in the ACQ-7 score.
-
Statistical Analysis: A mixed model for repeated measures was used to analyze the primary endpoint of trough FEV1. The annualized rate of exacerbations was analyzed using a negative binomial model.
Caption: Workflow of the IRIDIUM Phase III Clinical Trial.
Signaling Pathways of LABA/ICS Combination Therapy
The enhanced efficacy of combining a LABA and an ICS stems from their complementary and potentially synergistic interactions at the molecular level. These interactions address both bronchoconstriction and inflammation, the two fundamental processes in asthma and COPD.
Caption: Simplified signaling pathway of LABA/ICS interaction.
Conclusion
The combination of Indacaterol and Mometasone Furoate offers a potent once-daily treatment option for patients with inadequately controlled asthma. Clinical data from large-scale trials demonstrates its efficacy in improving lung function and reducing exacerbations, with a comparable safety profile to the twice-daily combination of Salmeterol and Fluticasone Propionate. Furthermore, the single-inhaler triple therapy of Indacaterol, Glycopyrronium, and Mometasone Furoate provides an even greater benefit for patients who remain symptomatic on LABA/ICS therapy. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further research and development in the field of respiratory medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. One time a day mometasone/indacaterol fixed-dose combination versus two times a day fluticasone/salmeterol in patients with inadequately controlled asthma: pooled analysis from PALLADIUM and IRIDIUM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One time a day mometasone/indacaterol fixed-dose combination versus two times a day fluticasone/salmeterol in patients with inadequately controlled asthma: pooled analysis from PALLADIUM and IRIDIUM studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Indacaterol Acetate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Indacaterol Acetate, a potent beta2-adrenergic agonist. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. This information is intended for researchers, scientists, and drug development professionals.
Executive Summary of Safety Protocols
This compound is classified as a hazardous substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Due to the absence of established occupational exposure limits, a conservative approach to handling, utilizing comprehensive personal protective equipment (PPE), is mandatory.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. The specific level of respiratory protection should be determined by a risk assessment based on the quantity and form of the compound being handled.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or a full-face respirator with appropriate cartridges for higher risk tasks). | To prevent inhalation of airborne particles, which can cause respiratory irritation and other systemic effects. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles when there is a splash hazard. | To protect against eye irritation and injury from airborne particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, which can cause irritation and absorption of the hazardous substance. |
| Body Protection | A lab coat or impervious clothing. Fire-resistant clothing may also be recommended. | To protect the skin from contact with the chemical. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key stages of a typical laboratory procedure.
Step-by-Step Handling Procedures
-
Preparation :
-
Work in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don the appropriate respirator. Perform a user seal check to ensure it is fitted correctly.
-
Put on safety goggles and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on gloves. Inspect gloves for any signs of damage.
-
-
Handling the Compound :
-
Avoid the formation of dust and aerosols.
-
If weighing the solid form, do so in a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Doffing PPE :
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the respirator last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency and Disposal Plan
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate : Immediately evacuate all non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
PPE : Don the appropriate PPE, including a respirator (a self-contained breathing apparatus may be necessary for large spills).
-
Containment : Prevent further spread of the spill. Avoid generating dust during clean-up.
-
Clean-up : Carefully sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.
-
Decontamination : Clean the spill area thoroughly to remove any residual contamination.
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.
-
Eye Contact : Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.
-
Collection : Collect all contaminated materials in sealed, clearly labeled containers.
-
Disposal : Arrange for disposal through a licensed hazardous material disposal company. Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method. Do not allow the chemical to enter drains or waterways.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
